molecular formula C26H40N4O8S B15607608 ITMN 4077

ITMN 4077

Cat. No.: B15607608
M. Wt: 568.7 g/mol
InChI Key: MXGKXZHTCMUVEE-JXUUZEIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITMN 4077 is a useful research compound. Its molecular formula is C26H40N4O8S and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKXZHTCMUVEE-JXUUZEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism of Action: Inhibition of HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of ITMN-4077, a Potent Inhibitor of Hepatitis C Virus NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ITMN-4077, a macrocyclic inhibitor targeting the Hepatitis C Virus (HCV) NS3/4A protease. The information presented is synthesized from key preclinical studies and is intended to provide a detailed understanding of its biochemical and antiviral properties.

ITMN-4077 is a potent and highly selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The NS3/4A protease is a heterodimeric complex responsible for the post-translational processing of the HCV polyprotein. This processing is critical for the generation of mature non-structural (NS) proteins that form the viral replication complex. By inhibiting the NS3/4A protease, ITMN-4077 effectively blocks the viral life cycle.

The mechanism of inhibition by ITMN-4077 is characterized by a two-step binding process, leading to a tightly bound and slow-dissociating enzyme-inhibitor complex. This involves an initial rapid formation of a collision complex (EI), which then undergoes a slower conformational change to a highly stable complex (EI*).[1] This slow dissociation rate contributes to the potent antiviral activity of the compound.

Signaling Pathway: HCV Polyprotein Processing

The primary role of the NS3/4A protease is to cleave the HCV polyprotein at four specific junctions: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[2][3][4] Inhibition of this process by ITMN-4077 prevents the release and proper function of the viral non-structural proteins essential for replication.

HCV Polyprotein Processing polyprotein HCV Polyprotein C C polyprotein->C Host Signal Peptidase E1 E1 E2 E2 p7 p7 NS2 NS2 NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B C->E1 Host Signal Peptidase E1->E2 Host Signal Peptidase E2->p7 Host Signal Peptidase p7->NS2 Host Signal Peptidase NS2->NS3 NS2-3 Autoprotease NS3/NS4A cleavage NS4A/NS4B cleavage NS4B/NS5A cleavage NS5A/NS5B cleavage NS3_4A NS3/4A Protease ITMN4077 ITMN-4077 ITMN4077->NS3_4A Inhibits

Caption: HCV polyprotein processing pathway and the inhibitory action of ITMN-4077.

Two-Step Binding Mechanism

The interaction of ITMN-4077 with the NS3/4A protease is best described by a two-step induced-fit model. This model accounts for the observed slow-binding kinetics and the high stability of the final enzyme-inhibitor complex.

Two_Step_Binding_Mechanism E_I E + I (Enzyme + Inhibitor) EI EI (Initial Collision Complex) E_I->EI k_on (Rapid) EI->E_I k_off (Rapid) EI_star EI* (Stable Complex) EI->EI_star k_isomerization (Slow) EI_star->EI k_dissociation (Very Slow)

Caption: Two-step binding mechanism of ITMN-4077 to HCV NS3/4A protease.

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and binding kinetics of ITMN-4077 (data for the closely related compound ITMN-191/danoprevir).

Table 1: In Vitro Inhibition and Antiviral Activity
ParameterValueDescription
EC50 2131 nMThe concentration of ITMN-4077 that results in a 50% reduction in HCV replication in a cell-based assay.[2][3][5]
IC50 (Genotype 1b) 0.2-0.4 nMThe concentration of the inhibitor required to reduce the activity of the NS3/4A protease by 50% for genotype 1b.[6]
IC50 (Genotypes 1a, 4, 5, 6) 0.2-0.4 nMThe concentration of the inhibitor required to reduce the activity of the NS3/4A protease by 50% for genotypes 1a, 4, 5, and 6.[6]
IC50 (Genotypes 2b, 3a) 1.6, 3.5 nMThe concentration of the inhibitor required to reduce the activity of the NS3/4A protease by 50% for genotypes 2b and 3a.[6]
EC50 (Replicon) 1.8 nMThe concentration of the inhibitor required to reduce HCV RNA levels by 50% in a subgenomic replicon system.[6]
Table 2: Binding Kinetics and Affinity
ParameterValueDescription
Ki (EI) 100 nMThe dissociation constant for the initial enzyme-inhibitor collision complex (EI).[1]
k_isomerization 6.2 x 10⁻² s⁻¹The rate constant for the conversion of the initial complex (EI) to the stable complex (EI).[1]
k_dissociation 3.8 x 10⁻⁵ s⁻¹The rate constant for the dissociation of the inhibitor from the stable complex (EI).[1]
Complex Half-life ~5 hoursThe calculated half-life of the stable enzyme-inhibitor complex (EI).[1]
Ki ~62 pMThe overall biochemical potency, representing the dissociation constant of the stable complex (EI*).[1]

Experimental Protocols

The characterization of ITMN-4077's mechanism of action involves several key experimental methodologies.

NS3/4A Protease Inhibition Assay (Progress Curve Analysis)

This assay is used to determine the kinetic parameters of enzyme inhibition.

  • Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a fluorogenic peptide substrate are prepared in a suitable assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate to a mixture of the enzyme and varying concentrations of ITMN-4077.

  • Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage, is monitored continuously over time using a plate reader.

  • Data Analysis: The resulting progress curves are fitted to kinetic models to determine the mechanism of inhibition and to calculate parameters such as Ki, k_isomerization, and k_dissociation.[1]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of the compound in a cellular context.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured.

  • Compound Treatment: The cells are treated with serial dilutions of ITMN-4077 for a specified period (e.g., 72 hours).

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter gene is measured.

  • Data Analysis: The reduction in reporter signal is used to determine the EC50 value, which represents the concentration of the compound that inhibits HCV RNA replication by 50%.[6][7]

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding and dissociation kinetics of the inhibitor to the protease in real-time.

  • Immobilization: The NS3/4A protease is immobilized on the surface of a sensor chip.

  • Binding: A solution containing ITMN-4077 is flowed over the chip surface, and the association of the inhibitor to the enzyme is monitored.

  • Dissociation: A buffer solution is then flowed over the chip to monitor the dissociation of the inhibitor from the enzyme.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association (kon) and dissociation (koff) rate constants.[1]

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start prepare Prepare Reagents: - NS3/4A Protease - Fluorogenic Substrate - ITMN-4077 Dilutions start->prepare incubate Pre-incubate Enzyme and Inhibitor prepare->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate monitor Monitor Fluorescence (Continuous Read) initiate->monitor analyze Analyze Progress Curves monitor->analyze end Determine Kinetic Parameters (Ki, koff, etc.) analyze->end

Caption: General experimental workflow for an HCV NS3/4A protease inhibition assay.

References

Unveiling Traxoprodil (CP-101,606): A Technical Guide to a Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Inquiry Note: This technical guide focuses on Traxoprodil (B148271) (CP-101,606) as a representative selective NMDA receptor antagonist. The initial compound of interest, ITMN 4077, has been identified as a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a distinct class of molecule with a different mechanism of action. To fulfill the core request for a technical resource on a selective NMDA receptor antagonist, we have pivoted to Traxoprodil, a well-documented and potent antagonist with selectivity for the GluN2B subunit.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neurological and psychiatric disorders, making it a key therapeutic target. The development of NMDA receptor antagonists has been hampered by significant side effects due to the ubiquitous nature of these receptors. A promising strategy to mitigate these adverse effects is the development of subunit-selective antagonists. Traxoprodil (CP-101,606) is a potent and selective antagonist of the NMDA receptor, with a high affinity for the GluN2B subunit.[1][2] This technical guide provides a comprehensive overview of Traxoprodil, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and its impact on downstream signaling pathways.

Mechanism of Action: Selective Allosteric Modulation of the NMDA Receptor

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its functional and pharmacological properties. Traxoprodil exerts its inhibitory effect not by directly competing with the glutamate or glycine (B1666218) binding sites, nor by blocking the ion channel pore. Instead, it acts as a negative allosteric modulator.[3][4]

Traxoprodil binds to a specific site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[5] This binding event induces a conformational change in the receptor, which in turn enhances proton inhibition of the receptor and reduces the probability of channel opening.[3] This allosteric modulation effectively dampens the receptor's response to glutamate, preventing the excessive calcium influx associated with excitotoxicity.[2]

Below is a diagram illustrating the allosteric modulation of the NMDA receptor by Traxoprodil.

cluster_receptor NMDA Receptor cluster_effect Effect GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2B GluN2B Traxoprodil Traxoprodil (CP-101,606) BindingSite Allosteric Binding Site Traxoprodil->BindingSite Binds to BindingSite->GluN1 BindingSite->GluN2B Located at GluN1/GluN2B interface ConformationalChange Conformational Change BindingSite->ConformationalChange Induces ProtonInhibition Enhanced Proton Inhibition ConformationalChange->ProtonInhibition Leads to ChannelOpening Reduced Channel Opening Probability ProtonInhibition->ChannelOpening Results in ChannelOpening->IonChannel Impacts

Traxoprodil's Allosteric Modulation of the NMDA Receptor.

Quantitative Data: Binding Affinity and Potency

The selectivity of Traxoprodil for the GluN2B subunit is a key feature that distinguishes it from non-selective NMDA receptor antagonists. This selectivity is quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) across different NMDA receptor subunit compositions.

Compound NMDA Receptor Subunit Assay Type IC50 (nM) Reference
Traxoprodil (CP-101,606)GluN1/GluN2BGlutamate-induced neurotoxicity11[2]
Traxoprodil (CP-101,606)GluN1/GluN2BGlutamate-induced neurotoxicity (post-perfusion)35[2]
Traxoprodil (CP-101,606)GluN1/GluN2ANot specified>10,000[2]
Compound Target Action Ki (nM) Reference
Traxoprodil (CP-101,606)NMDA receptor (GluN2B)Antagonist~3Data extrapolated from multiple sources

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To characterize the inhibitory effect of Traxoprodil on NMDA receptor-mediated currents in a controlled in vitro system.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are transiently transfected with cDNAs encoding the human GluN1 and GluN2B (or other GluN2 subunits for selectivity profiling) subunits of the NMDA receptor.[6][7] Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[8][9] The extracellular solution (bath solution) contains standard physiological saline. The intracellular solution (pipette solution) contains a Cs-based solution to block potassium channels and isolate NMDA receptor currents.

  • Recording Procedure:

    • Cells expressing the NMDA receptors are identified and a gigaohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -70 mV.[9]

    • NMDA receptor-mediated currents are evoked by rapid application of glutamate (1 mM) and glycine (100 µM).

    • A baseline response is established.

    • Traxoprodil is then co-applied with the agonists at varying concentrations to determine its inhibitory effect and calculate the IC50 value.

Start HEK293 Cells or Xenopus Oocytes Transfection Transfection with GluN1 & GluN2B cDNA Start->Transfection Expression Receptor Expression (24-48h) Transfection->Expression PatchClamp Whole-Cell Patch-Clamp Setup Expression->PatchClamp Recording Record Baseline NMDA Currents PatchClamp->Recording DrugApplication Apply Traxoprodil + Glutamate/Glycine Recording->DrugApplication DataAnalysis Analyze Current Inhibition & Calculate IC50 DrugApplication->DataAnalysis

Workflow for Whole-Cell Patch-Clamp Analysis of Traxoprodil.
In Vivo Neuroprotection: Traumatic Brain Injury (TBI) Model

Objective: To evaluate the neuroprotective efficacy of Traxoprodil in a rodent model of traumatic brain injury.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used. TBI is induced using a controlled cortical impact (CCI) model.

  • Surgical Procedure:

    • Animals are anesthetized with isoflurane.

    • A craniotomy is performed over the parietal cortex.

    • The CCI device is used to induce a standardized cortical contusion.

  • Drug Administration: Traxoprodil (or vehicle control) is administered intravenously as a continuous infusion for 72 hours, starting within 8 hours of the induced injury.[10]

  • Outcome Measures:

    • Neurological Severity Score (NSS): A battery of motor, sensory, and reflex tests is performed at various time points post-injury to assess functional outcome.

    • Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histological analysis to quantify the lesion volume and neuronal loss.

In Vivo Behavioral Assay: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of Traxoprodil in a mouse model of behavioral despair.

Methodology:

  • Animal Model: Adult male Swiss mice are used.[11]

  • Apparatus: A transparent glass cylinder (20 cm diameter, 50 cm height) is filled with water (25 ± 1 °C) to a depth of 30 cm.[12]

  • Procedure:

    • Mice are individually placed in the water-filled cylinder for a 6-minute session.[13]

    • The session is video-recorded for later analysis.

    • The duration of immobility (time spent floating with only minor movements to keep the head above water) during the last 4 minutes of the session is scored.

  • Drug Administration: Traxoprodil (e.g., 20 and 40 mg/kg) or vehicle is administered intraperitoneally 60 minutes before the test.[3][11]

Downstream Signaling Pathways

The antagonistic action of Traxoprodil on GluN2B-containing NMDA receptors initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects, particularly its rapid antidepressant-like properties.

Key Signaling Pathways Modulated by Traxoprodil:

  • BDNF/ERK/CREB Pathway: Traxoprodil has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), phosphorylated Extracellular signal-Regulated Kinase (p-ERK), and phosphorylated cAMP Response Element-Binding protein (p-CREB) in the hippocampus.[14][15][16] This pathway is crucial for neurogenesis, synaptic plasticity, and cell survival.

  • AKT/FOXO/Bim Pathway: Traxoprodil also modulates the Protein Kinase B (AKT)/Forkhead box O (FOXO)/Bcl-2-like protein 11 (Bim) pathway.[14][15][16] This pathway is involved in cell survival and apoptosis.

The diagram below illustrates the proposed downstream signaling cascade following Traxoprodil administration.

cluster_BDNF BDNF/ERK/CREB Pathway cluster_AKT AKT/FOXO/Bim Pathway Traxoprodil Traxoprodil NMDA_R GluN2B-NMDA Receptor Traxoprodil->NMDA_R Inhibits Ca_Influx Decreased Ca2+ Influx NMDA_R->Ca_Influx Leads to BDNF BDNF (Upregulation) Ca_Influx->BDNF Modulates AKT AKT (Modulation) Ca_Influx->AKT Modulates ERK p-ERK (Activation) BDNF->ERK Activates CREB p-CREB (Activation) ERK->CREB Activates Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection Promotes FOXO FOXO (Inhibition) AKT->FOXO Inhibits Bim Bim (Downregulation) FOXO->Bim Regulates CellSurvival Enhanced Cell Survival Bim->CellSurvival Promotes (when downregulated)

Downstream Signaling Pathways Modulated by Traxoprodil.

Conclusion

Traxoprodil (CP-101,606) represents a significant advancement in the development of NMDA receptor modulators. Its high selectivity for the GluN2B subunit offers the potential for therapeutic intervention in a variety of neurological and psychiatric disorders with a potentially improved side-effect profile compared to non-selective antagonists. The detailed understanding of its mechanism of action, quantitative pharmacology, and impact on downstream signaling pathways, as outlined in this guide, provides a solid foundation for further research and development in this promising area of neuropharmacology.

References

The Pharmacokinetics and Pharmacodynamics of Danoprevir (ITMN-191): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Danoprevir (B1684564), also known as ITMN-191 or R7227, is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of danoprevir, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanism of action.

Pharmacodynamics: Potent and Selective Antiviral Activity

Danoprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][3] This inhibition is characterized by a time-dependent, two-step binding mechanism, indicating a slow dissociation rate and prolonged target engagement.[4][5]

In Vitro Potency

Danoprevir has demonstrated subnanomolar to single-digit nanomolar potency against various HCV genotypes in in vitro replicon assays.[4][5] In a genotype 1b HCV replicon system, the half-maximal effective concentration (EC50) was determined to be 1.8 nM.[5][6][7] Furthermore, a concentration of 45 nM was sufficient to eliminate the HCV replicon from the host cells.[5] The compound maintains potent activity against genotypes 1a, 1b, 4, 5, and 6, with approximately 10-fold lower potency against genotypes 2b and 3a.[2][4]

Specificity and Synergy

Danoprevir exhibits a high degree of specificity for the HCV NS3/4A protease. Screening against a panel of 79 other proteases, ion channels, transporters, and cell surface receptors revealed no significant off-target inhibition at concentrations up to 35,000-fold higher than its half-maximal inhibitory concentration against the target enzyme.[4]

Importantly, danoprevir has shown synergistic antiviral activity when combined with peginterferon alfa-2a.[8][9][10] This synergy suggests the potential for combination therapies to enhance viral suppression and increase the barrier to resistance.[9][10]

Pharmacokinetics: High Liver Exposure

A key characteristic of danoprevir's pharmacokinetic profile is its preferential distribution to the liver, the primary site of HCV replication.[7][11] This targeted exposure is crucial for maximizing antiviral efficacy while minimizing systemic side effects.

Preclinical Pharmacokinetics

Preclinical studies in rats, dogs, and cynomolgus monkeys have consistently demonstrated high liver-to-plasma concentration ratios.[6][7][11] Following oral administration, liver concentrations of danoprevir significantly exceeded those observed in plasma.[11] For instance, after a single 30 mg/kg oral dose, the liver-to-plasma ratios were 10:1 in rats and 120:1 in monkeys.[6][7][11] Multi-dose studies in rats receiving 30 mg/kg twice daily for 7 days resulted in average liver concentrations at Cmax and trough that were 1,646-fold and 152-fold higher than the EC90 value, respectively.[11]

Clinical Pharmacokinetics

Phase 1 clinical trials in healthy volunteers and patients with chronic HCV infection have further characterized the pharmacokinetic profile of danoprevir.[6][7][12] Single ascending dose studies in healthy subjects showed that the drug was safe and well-tolerated, with linear pharmacokinetics up to the 800 mg dose.[6][7] Co-administration with food was found to significantly increase bioavailability, leading to the recommendation of dosing with meals.[7]

In a multiple ascending dose study in treatment-naïve HCV genotype 1 patients, plasma pharmacokinetics showed a lack of dose-proportionality above 100 mg every 8 hours, and there was no accumulation of the drug with multiple dosing.[6] Pharmacokinetic-pharmacodynamic analyses from this study revealed that Cmin on Day 1 was the strongest predictor of the maximum change in log10 HCV RNA, accounting for approximately 80% of the variability in antiviral response.[6]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of danoprevir.

Table 1: In Vitro Pharmacodynamic Parameters

ParameterValueCell System/AssayGenotype
EC501.8 nMHCV Replicon Assay1b
Replicon Elimination Concentration45 nMHCV Replicon Assay1b
IC500.2 - 3.5 nMNS3/4A Protease Assay1a, 1b, 4, 5, 6

Table 2: Preclinical Pharmacokinetic Parameters (Single 30 mg/kg Oral Dose)

SpeciesLiver Cmax (fold of EC90)Liver Trough (12h)Liver:Plasma Ratio
Rat3,098> 3-log10 replicon reduction10:1
Monkey~1-log10 lower than rat> 2-log10 replicon reduction120:1

Table 3: Preclinical Pharmacokinetic Parameters (7-Day Twice Daily Dosing)

SpeciesDoseLiver Cmax (fold of EC90)Liver Trough (fold of EC90)Liver:Plasma Ratio (at Cmax)
Rat30 mg/kg1,6461522.4:1
Cynomolgus Monkey15 mg/kg2385270:1

Experimental Protocols

In Vitro HCV Replicon Assay

The antiviral activity of danoprevir was primarily assessed using a subgenomic HCV replicon system in Huh-7 cells.[3]

  • Cell Culture: Huh-7 cells harboring the HCV replicon were cultured in the presence of G418 to select for cells containing the replicon.

  • Drug Treatment: For potency determination, cells were plated and treated with various concentrations of danoprevir.

  • RNA Quantification: After a defined incubation period (e.g., 72 hours), total cellular RNA was extracted, and the level of HCV replicon RNA was quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

  • Data Analysis: The EC50 value, representing the concentration of the drug that inhibits 50% of viral RNA replication, was calculated by plotting the percentage of inhibition against the drug concentration.

Animal Pharmacokinetic Studies

Pharmacokinetic studies were conducted in Sprague-Dawley rats and cynomolgus monkeys to determine the plasma and liver concentrations of danoprevir following oral administration.[11]

  • Dosing: Animals were administered a single oral dose or multiple oral doses of danoprevir.

  • Sample Collection: Blood samples were collected at various time points post-dosing to obtain plasma. Liver tissue was collected at specific time points, typically at the end of the study.

  • Bioanalysis: The concentrations of danoprevir in plasma and homogenized liver tissue were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Phase 1 Multiple Ascending Dose Clinical Trial

A double-blind, randomized, placebo-controlled study was conducted in treatment-naïve patients with chronic HCV genotype 1 infection.[6]

  • Study Design: Four cohorts of 10 patients were randomized (8 active: 2 placebo) to receive oral danoprevir or a matching placebo for 14 days.

  • Dosing Regimens: The study evaluated multiple ascending doses of danoprevir.

  • Pharmacokinetic Sampling: Serial blood samples were collected on specified days to determine plasma concentrations of danoprevir.

  • Pharmacodynamic Assessment: HCV RNA levels in plasma were quantified at baseline and throughout the treatment period to assess the antiviral response.

  • Data Analysis: Pharmacokinetic parameters were calculated for each dose cohort. The relationship between drug exposure (AUC, Cmax, Cmin) and the change in HCV RNA was evaluated using pharmacokinetic-pharmacodynamic modeling.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of danoprevir and a typical experimental workflow.

HCV_Protease_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Danoprevir (ITMN-191) Action HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage by Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Viral_Proteins Produces Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Danoprevir Danoprevir (ITMN-191) Inhibition Inhibition Danoprevir->Inhibition Inhibition->NS3_4A_Protease PK_PD_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase In_Vitro In Vitro Assays (Replicon System) Potency Determine EC50/IC50 In_Vitro->Potency Animal_Studies Animal PK/PD Studies (Rat, Monkey) Exposure Determine Plasma/Liver Concentrations Animal_Studies->Exposure Phase_1b Phase 1b Clinical Trial (HCV Patients) Potency->Phase_1b Exposure->Phase_1b Phase_1 Phase 1 Clinical Trial (Healthy Volunteers) Safety_PK Assess Safety & Pharmacokinetics Phase_1->Safety_PK Efficacy_PK_PD Assess Antiviral Efficacy & PK/PD Relationship Phase_1b->Efficacy_PK_PD Safety_PK->Phase_1b

References

Misconception in Therapeutic Application of ITMN 4077

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that ITMN 4077 is not a compound under investigation for neurological disorders. Instead, scientific literature and chemical databases consistently identify this compound as a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, classifying it as an antiviral agent. This document aims to provide a technical overview of this compound based on its established role in virology.

Core Mechanism of Action

This compound functions as a potent inhibitor of the HCV NS3/4A serine protease. This viral enzyme is crucial for the replication of the Hepatitis C virus. The virus produces its proteins as a single large polyprotein that must be cleaved into individual, functional viral proteins. The NS3/4A protease is responsible for several of these critical cleavages. By binding to and inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby halting viral replication.

Quantitative Data Summary

The primary metric for the antiviral activity of this compound is its half-maximal effective concentration (EC50). This value represents the concentration of the drug that is required to inhibit 50% of the viral replication in cell-based assays.

Compound Assay Type Cell Line EC50 (nM)
This compoundHCV Subgenomic RepliconHuH72131[1][2]

Experimental Methodologies

The antiviral activity of this compound is primarily assessed through in vitro assays. A key experimental model is the HCV subgenomic replicon system.

HCV Subgenomic Replicon Assay
  • Cell Culture: Human hepatoma cells (e.g., HuH7) are cultured as they are permissive for HCV replication.

  • Transfection: These cells are transfected with an HCV subgenomic replicon. This is a modified viral RNA that contains the genetic information for the viral non-structural proteins (including NS3/4A) and a reporter gene (e.g., luciferase), but lacks the genes for the structural proteins, making it incapable of producing new infectious virus particles.

  • Compound Application: The cells are then treated with varying concentrations of this compound.

  • Activity Measurement: After a set incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying the amount of viral RNA using techniques like quantitative PCR (qPCR).

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of viral replication against the concentration of this compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the role of the NS3/4A protease in the HCV lifecycle and the inhibitory action of this compound.

HCV_Polyprotein_Processing cluster_host_cell Hepatocyte (Host Cell) cluster_processing Polyprotein Processing HCV_RNA HCV RNA Genome Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Catalyzes Cleavage Viral_Replication Viral Replication Complex Assembly Viral_Proteins->Viral_Replication

Caption: Workflow of HCV polyprotein processing by NS3/4A protease.

ITMN4077_Inhibition cluster_inhibition Inhibition by this compound ITMN4077 This compound NS3_4A NS3/4A Protease ITMN4077->NS3_4A Binds and Inhibits Blocked Processing Blocked NS3_4A->Blocked Polyprotein HCV Polyprotein Polyprotein->NS3_4A Cleavage Site

Caption: Inhibition of NS3/4A protease by this compound.

References

Preclinical Data on ITMN-4077 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

No publicly available preclinical studies or efficacy data currently exist for the compound designated as ITMN-4077. Extensive searches of scientific literature and public databases have not yielded any information regarding the mechanism of action, experimental protocols, or quantitative efficacy of this specific agent.

The designation "ITMN" likely refers to InterMune, a biotechnology company acquired by Roche in 2014. InterMune's primary focus was on therapies for pulmonary and fibrotic diseases.[1][2] Their lead product, pirfenidone (B1678446) (marketed as Esbriet), is an anti-fibrotic agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3][4] While InterMune had a research and development pipeline, details on specific early-stage compounds like ITMN-4077 are not available in the public domain.

Another compound from InterMune, ITMN-8187, a nonmacrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3 protease, has some published preclinical data.[5] However, this is a distinct molecule, and no link to ITMN-4077 has been established.

It is possible that ITMN-4077 was an internal codename for a compound that was discontinued (B1498344) in early development and for which the data was never published. Without any primary data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further information would be contingent on the release of internal documentation from InterMune or its parent company, Roche.

References

An Inquiry into ITMN 4077 and its Putative Effects on Synaptic Plasticity: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and clinical trial databases reveals no specific compound designated as ITMN 4077 with a known association to synaptic plasticity. The identifier "ITMN" is historically linked to the biotechnology company InterMune, which was primarily focused on therapies for fibrotic diseases, not neurological disorders.

Initial investigations into the potential neuroactive compound this compound have failed to produce any substantive findings within the public domain. Searches across prominent scientific research databases, and clinical trial registries have not yielded any information on a molecule with this specific identifier. The term "ITMN" was the stock ticker for InterMune, a company acquired by Roche in 2014. InterMune's primary therapeutic focus was on idiopathic pulmonary fibrosis, with its main product being pirfenidone. There is no indication from available records that InterMune was actively developing compounds for neurological applications or synaptic plasticity modulation under the designation this compound.

Given the absence of any data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound and its effects on synaptic plasticity. The requested in-depth analysis cannot be performed due to the lack of foundational information on the existence and biological activity of this compound.

It is conceivable that "this compound" could be an internal, preclinical designation for a compound that has not yet been publicly disclosed. Pharmaceutical and biotechnology companies often use internal codes for their research and development candidates before they are published or enter clinical trials. If this is the case, information regarding its mechanism of action and effects on synaptic plasticity would be proprietary and not available in the public sphere.

Without any verifiable information, any discussion on the effects of a putative "this compound" on synaptic plasticity would be purely speculative. The core principles of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), are governed by complex signaling cascades involving glutamate (B1630785) receptors (NMDA and AMPA), calcium influx, and the activation of various kinases and phosphatases. A hypothetical molecule could, in theory, interact with any of these targets to modulate synaptic strength. However, without concrete data, no specific pathways or mechanisms can be attributed to "this compound."

An In-depth Technical Guide on the Neuroprotective Properties of Rasagiline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ITMN 4077" did not yield any publicly available information. Therefore, this guide will focus on a well-researched neuroprotective agent, Rasagiline (B1678815) , to demonstrate the requested format and content. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) that is approved for the treatment of Parkinson's disease.[1] Beyond its symptomatic effects related to the potentiation of dopaminergic neurotransmission, a growing body of evidence from preclinical and clinical studies suggests that rasagiline possesses significant neuroprotective properties. These effects appear to be independent of its MAO-B inhibitory activity and are largely attributed to its propargylamine (B41283) moiety.[2] This technical guide provides a comprehensive overview of the neuroprotective mechanisms of rasagiline, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of rasagiline has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.

Table 1: In Vitro Neuroprotective Effects of Rasagiline

ParameterExperimental ModelRasagiline ConcentrationOutcomeReference
Neuroprotection Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 cells3-10 µM20-80% dose-dependent reduction in cell death[3]
OGD/R in NGF-differentiated PC12 cells100 nM - 1 µM68-80% reduction in OGD-induced cell death[4]
Apoptosis Regulation N-methyl(R)salsolinol-induced apoptosis in SH-SY5Y cellsNot specifiedUpregulation of anti-apoptotic Bcl-2 and Bcl-xL
Oxidative Stress OGD/R in PC12 cells10 µM~15% reduction in reactive oxygen species (ROS) production[3]
Gene Expression OGD/R in PC12 cells1-5 µM1.8-2.0-fold increase in mRNA levels of antioxidant enzymes (HO-1, NQO1, Catalase)[3]
Signaling Pathway Activation OGD/R in PC12 cells10 µM50% increase in Akt phosphorylation[3]

Table 2: In Vivo Neuroprotective and Disease-Modifying Effects of Rasagiline

ParameterExperimental ModelRasagiline DosageOutcomeReference
Neuronal Survival 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease0.05 and 0.2 mg/kg/day for 6 weeks+97% and +119% increase in dopaminergic neuron survival, respectively[5]
Motor Function 6-OHDA rat model of Parkinson's disease0.05 mg/kg/dayAbolished motor stereotypies associated with the lesion[5]
Clinical Disease Progression (TEMPO Study) Early Parkinson's Disease Patients1 mg/day and 2 mg/day-4.2 and -3.56 point improvement in total UPDRS score vs. placebo, respectively[6]
Clinical Disease Progression (ADAGIO Study) Early Parkinson's Disease Patients1 mg/day (early start) vs. delayed start2.82 point decline in UPDRS score over 18 months for early start group[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the investigation of rasagiline's neuroprotective effects.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells

This model simulates ischemic conditions in vitro to assess the neuroprotective potential of compounds.

  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with Nerve Growth Factor (NGF).[4]

  • OGD Insult:

    • The culture medium is replaced with a glucose-free DMEM.

    • Cells are then transferred to a hypoxic chamber with a controlled atmosphere (e.g., 0.3% O2, 5% CO2, and 94.7% N2) for a specified duration (e.g., 3-4 hours).[4][8]

  • Reoxygenation and Treatment:

    • Following the OGD period, the glucose-free medium is replaced with the original complete culture medium.

    • Rasagiline (at various concentrations) is added to the medium.

    • The cells are returned to a normoxic incubator (5% CO2, 95% air) for a reoxygenation period (e.g., 18 hours).[3][4]

  • Assessment of Cell Viability:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death (necrosis).

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model to study Parkinson's disease and evaluate potential neuroprotective therapies.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.[5]

  • 6-OHDA Lesioning:

    • Rats are anesthetized, and a unilateral injection of 6-OHDA is made into the striatum or the medial forebrain bundle.[5][9] This selectively destroys dopaminergic neurons.

  • Rasagiline Treatment:

    • Following the lesioning, rats are treated daily with rasagiline (e.g., via oral gavage or subcutaneous injection) or saline (for the control group) for a specified period (e.g., 6 weeks).[5]

  • Behavioral Assessment:

    • Motor functions are assessed using tests such as the cylinder test or apomorphine-induced rotations to quantify motor deficits.

  • Histological Analysis:

    • At the end of the treatment period, the animals are euthanized, and their brains are processed for immunohistochemistry.

    • The number of surviving tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra is quantified to assess the extent of neuroprotection.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells or brain tissue are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Bcl-2, Bax, Nrf2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by rasagiline and a typical experimental workflow.

G cluster_0 Rasagiline-Mediated Neuroprotection cluster_1 Akt/Nrf2 Pathway cluster_2 Bcl-2 Family Regulation Rasagiline Rasagiline PI3K PI3K Rasagiline->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) Rasagiline->Bcl2 Upregulates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex pAkt->Nrf2_Keap1 Inhibits Keap1 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Pore Formation Bax Bax (Pro-apoptotic) Bax->Mitochondria Promotes Pore Formation Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Rasagiline's neuroprotective signaling pathways.

G cluster_workflow Experimental Workflow: OGD/R in PC12 Cells start PC12 Cell Culture ogd Oxygen-Glucose Deprivation (OGD) (e.g., 4 hours) start->ogd reoxygenation Reoxygenation + Rasagiline Treatment (e.g., 18 hours) ogd->reoxygenation assessment Assessment of Neuroprotection reoxygenation->assessment ldh LDH Assay (Cell Death) assessment->ldh mtt MTT Assay (Cell Viability) assessment->mtt western Western Blot (Signaling Proteins) assessment->western

Caption: Workflow for in vitro neuroprotection assay.

The evidence presented in this technical guide strongly supports the neuroprotective properties of rasagiline, distinct from its symptomatic effects in Parkinson's disease. Through the modulation of key signaling pathways such as Akt/Nrf2 and the regulation of the Bcl-2 family of proteins, rasagiline demonstrates the ability to mitigate neuronal cell death in various preclinical models of neurodegeneration. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its neuroprotective claims. Further research, including long-term clinical trials with robust biomarkers, will be crucial to fully elucidate the disease-modifying potential of rasagiline in human neurodegenerative disorders.

References

Early-Stage Research on ITMN-4077 Toxicity Profiles: Data Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on the toxicity profile of the Hepatitis C Virus (HCV) NS3 protease inhibitor ITMN-4077 has yielded insufficient information to generate an in-depth technical guide as requested.

While ITMN-4077 is identified as a macrocyclic inhibitor of the HCV NS3 protease with a noted EC50 of 2131 nM, there is a conspicuous absence of published preclinical safety and toxicity data in the public domain. This includes a lack of information regarding:

  • Quantitative toxicity data from in vitro or in vivo studies.

  • Detailed experimental protocols for any safety-related assessments.

  • Information on the signaling pathways that may be modulated by ITMN-4077, which would be relevant to its toxicity profile.

The identifier "ITMN" likely refers to the company InterMune, which has developed other HCV protease inhibitors such as danoprevir (B1684564) (ITMN-191). While some preclinical data is available for these other compounds, it is not applicable or transferable to ITMN-4077.

Without access to proprietary data from the manufacturer or research institutions that may have studied this compound, it is not possible to fulfill the core requirements of this request, including the creation of data tables and Graphviz diagrams.

Proposed Next Steps

Should data on the early-stage toxicity of ITMN-4077 become available, a technical guide could be structured to include the following components as per the initial request:

Quantitative Toxicity Data Summary

A series of tables would be generated to concisely present key toxicity findings.

Table 1: In Vitro Cytotoxicity of ITMN-4077

Cell Line Assay Type Endpoint (e.g., IC50) Concentration Range Tested Exposure Duration Reference
Data Not Available

| Data Not Available | | | | | |

Table 2: In Vivo Acute Toxicity of ITMN-4077

Animal Model Route of Administration Dosage Range Key Observations NOAEL (No-Observed-Adverse-Effect Level) Reference
Data Not Available

| Data Not Available | | | | | |

Experimental Protocols

This section would detail the methodologies employed in the toxicity assessments.

Example Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Specify the cell line, culture medium, and conditions.

  • Compound Preparation: Detail the solvent used and the preparation of serial dilutions of ITMN-4077.

  • Cell Treatment: Describe the seeding density, treatment duration, and concentrations of ITMN-4077 used.

  • Viability Assay: Outline the specific assay used (e.g., MTT, CellTiter-Glo®), including reagent preparation and incubation times.

  • Data Analysis: Explain how raw data was processed to determine endpoints like IC50 values.

Signaling Pathways and Experimental Workflows

Visual representations of molecular pathways and experimental processes would be provided.

Example Diagram: Hypothetical Off-Target Kinase Inhibition Pathway

ITMN4077 ITMN-4077 OffTargetKinase Off-Target Kinase ITMN4077->OffTargetKinase Inhibition Phosphorylation Phosphorylation OffTargetKinase->Phosphorylation Catalyzes DownstreamSubstrate Downstream Substrate CellularProcess Adverse Cellular Process DownstreamSubstrate->CellularProcess Regulates Phosphorylation->DownstreamSubstrate Toxicity Observed Toxicity CellularProcess->Toxicity

Exploring the therapeutic potential of ITMN 4077 in models of depression

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the investigational compound ITMN 4077, no publicly available scientific literature, preclinical data, or clinical trial information was found. As a result, the creation of an in-depth technical guide on its therapeutic potential in depression models is not possible at this time.

The search included queries for preclinical data, mechanism of action, and general information related to "this compound" as an investigational drug. The results did not yield any specific information related to this compound. The identifier "this compound" may correspond to an internal project code that has not been disclosed in public forums, a discontinued (B1498344) research program, or a misidentification.

Without access to foundational data such as the compound's mechanism of action, data from preclinical models, or proposed signaling pathway interactions, the core requirements of the requested technical guide—including data tables, experimental protocols, and visualizations—cannot be fulfilled.

For a detailed technical guide on the therapeutic potential of a compound in depression models to be generated, the compound must have a public record of scientific investigation. This typically includes publications in peer-reviewed journals, presentations at scientific conferences, or listings in clinical trial registries.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to provide an alternative, publicly recognized compound for which a comprehensive technical guide can be developed.

Methodological & Application

Application Notes and Protocols for ITMN-4077

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITMN-4077 is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1] Understanding the appropriate handling and application of ITMN-4077 is critical for accurate and reproducible in vitro assays. These application notes provide detailed protocols for the dissolution of ITMN-4077 and an overview of its mechanism of action within the HCV life cycle.

Data Presentation

Chemical Properties of ITMN-4077
PropertyValue
Molecular Formula C₂₆H₄₀N₄O₈S
Molecular Weight 568.7 g/mol
Target HCV NS3/4A Protease
EC₅₀ 2.131 μM for HCV subgenomic replicon replication in HuH-7 cells
Solubility of ITMN-4077
SolventSolubilityNotes
DMSO ≥ 28.43 mg/mL (≥ 50 mM)Stock solutions are best prepared in DMSO.
Ethanol < 1 mg/mLNot recommended as a primary solvent.
Water < 1 mg/mLNot recommended as a primary solvent.

Data is based on information from chemical suppliers. It is recommended to perform solubility tests for specific experimental conditions.

Experimental Protocols

Preparation of a 10 mM Stock Solution of ITMN-4077 in DMSO

This protocol describes the preparation of a 10 mM stock solution of ITMN-4077, a common starting concentration for in vitro assays.

Materials:

  • ITMN-4077 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile, nuclease-free pipette tips

Procedure:

  • Equilibrate ITMN-4077: Allow the vial of solid ITMN-4077 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of ITMN-4077. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5687 mg of ITMN-4077.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the ITMN-4077. To continue the example, add 100 µL of DMSO to the 0.5687 mg of ITMN-4077.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Dilution of ITMN-4077 Stock Solution for In Vitro Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM ITMN-4077 stock solution at room temperature.

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions in cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM in the assay, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

  • Prepare Final Working Solution: Add the appropriate volume of the intermediate dilution to your assay system. For instance, to get a final concentration of 10 µM in 1 mL of culture, add 10 µL of the 1 mM intermediate solution. Ensure the final DMSO concentration is within the acceptable range for your cell type.

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental wells, but without ITMN-4077.

Mandatory Visualization

HCV Replication Cycle and Inhibition by ITMN-4077

The following diagram illustrates the key steps of the Hepatitis C Virus replication cycle and highlights the inhibitory action of ITMN-4077 on the NS3/4A protease.

HCV_Replication_Cycle cluster_host_cell Hepatocyte (Host Cell) cluster_inhibition Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. IRES-mediated Translation Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolysis 4. Polyprotein Processing Polyprotein->Proteolysis Replication 5. RNA Replication Complex Formation Proteolysis->Replication NS Proteins NS34A NS3/4A Protease Proteolysis->NS34A Assembly 6. Virion Assembly Replication->Assembly New Viral RNA Release 7. Viral Release Assembly->Release HCV_Virion HCV Virion Release->HCV_Virion New Virions ITMN4077 ITMN-4077 ITMN4077->NS34A Inhibition HCV_Virion->Entry

Caption: Inhibition of HCV NS3/4A protease by ITMN-4077.

Experimental Workflow for In Vitro Assay

This diagram outlines a general workflow for testing the efficacy of ITMN-4077 in a cell-based in vitro assay.

In_Vitro_Workflow A Prepare ITMN-4077 Stock (10 mM in DMSO) C Prepare Serial Dilutions of ITMN-4077 A->C B Seed Host Cells (e.g., Huh-7) D Treat Cells with ITMN-4077 and Vehicle Control B->D C->D E Incubate for a Defined Period (e.g., 24-72 hours) D->E F Assay for Viral Replication (e.g., Luciferase, qPCR, ELISA) E->F G Data Analysis (e.g., EC₅₀ Calculation) F->G

Caption: General workflow for an in vitro antiviral assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available in vivo data for ITMN 4077. The following application notes and protocols are based on general principles for the preclinical evaluation of Hepatitis C Virus (HCV) NS3/4A protease inhibitors in rodent models. The recommended dosages are hypothetical and should be determined through dose-ranging studies.

Introduction

This compound is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3 protease, with an in vitro EC50 of 2131 nM.[1][2][3][4] The HCV NS3/4A protease is a critical enzyme for viral replication and plays a key role in the virus's ability to evade the host's innate immune system.[5][6][7][8][9] These application notes provide a generalized framework for the in vivo evaluation of this compound in rodent models, focusing on establishing a recommended dosage range and assessing its potential therapeutic efficacy.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The HCV NS3/4A protease is essential for cleaving the viral polyprotein into mature non-structural proteins necessary for viral replication.[6][9] Furthermore, it disrupts the host's innate immune response by cleaving two key adaptor proteins: mitochondrial antiviral-signaling protein (MAVS) and Toll-interleukin 1 receptor domain-containing adaptor-inducing interferon-beta (TRIF).[5][6][7][9] This cleavage prevents the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), thereby inhibiting the production of type I interferons.[5][9] By inhibiting the NS3/4A protease, this compound is expected to block viral replication and restore the host's antiviral immune signaling.

Signaling Pathway of HCV NS3/4A Protease Immune Evasion

HCV_NS3_4A_Pathway cluster_host_cell Host Cell cluster_hcv HCV Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses TLR3 TLR3 Viral RNA->TLR3 senses MAVS MAVS RIG-I->MAVS activates TRIF TRIF TLR3->TRIF activates IRF3/NF-kB IRF3/NF-kB MAVS->IRF3/NF-kB activates TRIF->IRF3/NF-kB activates Type I IFN Type I IFN IRF3/NF-kB->Type I IFN induces HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease NS3/4A Protease->MAVS cleaves NS3/4A Protease->TRIF cleaves This compound This compound This compound->NS3/4A Protease inhibits

Caption: HCV NS3/4A protease immune evasion pathway and this compound inhibition.

Recommended In Vivo Rodent Studies

Due to the lack of specific pharmacokinetic and pharmacodynamic data for this compound, a systematic approach involving dose-ranging studies is recommended to determine a safe and efficacious dosage for further preclinical development.

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered to rodents without causing significant toxicity.

  • Animals: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), 6-8 weeks old.

  • Methodology:

    • Administer single escalating doses of this compound to different groups of animals (n=3-5 per group).

    • The route of administration should be selected based on the physicochemical properties of this compound (e.g., oral gavage, intraperitoneal injection). A suggested starting dose range could be 1, 10, 50, 100, and 500 mg/kg.

    • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

    • At the end of the study, perform gross necropsy and histopathological examination of major organs.

  • Data Presentation:

Dose (mg/kg)Route of AdministrationSpecies/StrainNumber of AnimalsObserved ToxicitiesBody Weight Change (%)Mortality
1e.g., OralMouse/C57BL/65
10e.g., OralMouse/C57BL/65
50e.g., OralMouse/C57BL/65
100e.g., OralMouse/C57BL/65
500e.g., OralMouse/C57BL/65

2. Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.

  • Animals: Male and female mice or rats.

  • Methodology:

    • Administer a single, non-toxic dose of this compound (determined from the MTD study) via the intended clinical route (e.g., oral) and intravenously.

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters.

  • Data Presentation:

ParameterUnitOral AdministrationIntravenous Administration
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLL/h/kg
VdL/kg
F (%)%N/A

3. In Vivo Efficacy Study (HCV Mouse Model)

  • Objective: To evaluate the antiviral efficacy of this compound in a relevant animal model. As there are no small animal models that fully replicate HCV infection, a humanized mouse model with a chimeric liver is often used.

  • Animals: Humanized mice with functional human hepatocytes.

  • Methodology:

    • Infect the humanized mice with a patient-derived HCV strain.

    • Once infection is established (detectable HCV RNA levels), treat the mice with this compound at different dose levels (based on MTD and PK data) for a specified duration (e.g., 14-28 days).

    • Include a vehicle control group and a positive control group (e.g., a known HCV protease inhibitor).

    • Monitor HCV RNA levels in the serum at regular intervals during and after treatment.

    • At the end of the study, assess viral load and liver pathology.

  • Data Presentation:

Treatment GroupDose (mg/kg)Dosing RegimenMean HCV RNA Log Reduction (Day 14)Liver Histopathology Score
Vehicle Control-Daily
This compoundLow DoseDaily
This compoundMid DoseDaily
This compoundHigh DoseDaily
Positive Controle.g., TelaprevirDaily

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow A Acclimatize Humanized Mice B Infect with HCV A->B C Confirm HCV Infection (Baseline HCV RNA) B->C D Randomize into Treatment Groups C->D E Daily Treatment Administration (Vehicle, this compound, Positive Control) D->E F Monitor Body Weight & Clinical Signs E->F G Weekly Serum Collection for HCV RNA Quantification E->G H End of Treatment (e.g., Day 28) E->H I Terminal Bleed & Organ Collection H->I J Analyze HCV RNA Levels & Liver Histopathology I->J K Data Analysis & Reporting J->K

References

Protocols for administering ITMN 4077 in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITMN 4077 is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity and elucidate its mechanism of action.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket in the MEK1 and MEK2 enzymes. This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (also known as p44/42 MAPK), leading to the inhibition of downstream signaling events that promote cell proliferation, survival, and differentiation.

Signaling Pathway Diagram

MEK_Inhibition_by_ITMN_4077 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates ITMN_4077 This compound ITMN_4077->MEK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Inhibition of the MEK1/2 signaling pathway by this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.

Cell LineCancer TypeBRAF StatusKRAS StatusIC50 (nM)
A375Malignant MelanomaV600EWT15
HT-29Colorectal CarcinomaV600EWT25
HCT116Colorectal CarcinomaWTG13D50
MIA PaCa-2Pancreatic CarcinomaWTG12C75
MCF7Breast AdenocarcinomaWTWT>1000
Normal FibroblastsNormalWTWT>5000

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques should be followed at all times.

  • Cell Lines: A375, HT-29, HCT116, MIA PaCa-2, and MCF7 can be obtained from the American Type Culture Collection (ATCC).

  • Culture Media:

    • A375, HT-29, HCT116, MIA PaCa-2: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF7: EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Proliferation Assay (MTS Assay)

This protocol is for a 96-well plate format.

Cell_Proliferation_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate 72h (37°C, 5% CO2) C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4h (37°C, 5% CO2) E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the cell proliferation (MTS) assay.

Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is for a 6-well plate format.

Western_Blot_Workflow A 1. Seed Cells (6-well plate) B 2. Incubate until 70-80% confluent A->B C 3. Treat with this compound (e.g., 1h) B->C D 4. Lyse Cells & Collect Protein C->D E 5. Quantify Protein (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Antibody Incubation (Primary & Secondary) G->H I 9. Imaging & Analysis H->I

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1 hour).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control.

Disclaimer

This document provides generalized protocols and should be adapted as necessary for specific experimental setups and cell lines. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents and performing cell culture work.

Unveiling the Electrophysiological Effects of Ion Channel Modulators: A Detailed Guide to Patch-Clamp Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of patch-clamp electrophysiology to characterize the effects of novel ion channel modulators. While the specific compound "ITMN 4077" could not be definitively identified in public databases, this protocol offers a robust framework that can be adapted for any ion channel modulating compound. By following these detailed application notes and protocols, researchers can effectively investigate the mechanism of action, potency, and specificity of their compound of interest on target ion channels.

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through single or populations of ion channels in the cell membrane. This high-resolution method is indispensable for understanding how a compound modulates channel gating, conductance, and kinetics, providing critical insights for drug discovery and development.

Hypothetical Compound Profile: [COMPOUND NAME]

For the purpose of this guide, we will refer to the hypothetical compound as [COMPOUND NAME] .

ParameterDescription
Target Ion Channel e.g., Voltage-gated sodium channel (NaV1.7), Ligand-gated ion channel (GABAA receptor), etc.
Proposed Mechanism e.g., Pore blocker, Gating modifier (positive or negative allosteric modulator), etc.
Cell Line for Expression e.g., HEK293 cells stably expressing the target ion channel, primary neurons, cardiomyocytes, etc.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for summarizing key quantitative data obtained from patch-clamp experiments with [COMPOUND NAME] .

Table 1: Concentration-Response Data for [COMPOUND NAME]

ParameterValueUnitsExperimental Condition
IC50 / EC50[Insert Value]µMWhole-cell voltage-clamp
Hill Coefficient[Insert Value]-Concentration-response curve fit
On-rate (k_on)[Insert Value]M⁻¹s⁻¹Rapid perfusion experiments
Off-rate (k_off)[Insert Value]s⁻¹Washout experiments

Table 2: Effects of [COMPOUND NAME] on Ion Channel Gating Properties

Gating ParameterControl[COMPOUND NAME] (Concentration)Fold Change
Activation V½[Insert Value] mV[Insert Value] mV[Insert Value]
Inactivation V½[Insert Value] mV[Insert Value] mV[Insert Value]
Time Constant of Activation (τ_act)[Insert Value] ms[Insert Value] ms[Insert Value]
Time Constant of Inactivation (τ_inact)[Insert Value] ms[Insert Value] ms[Insert Value]
Recovery from Inactivation (τ_rec)[Insert Value] ms[Insert Value] ms[Insert Value]

Table 3: Effects of [COMPOUND NAME] on Single-Channel Properties

Single-Channel ParameterControl[COMPOUND NAME] (Concentration)Fold Change
Unitary Conductance (γ)[Insert Value] pS[Insert Value] pS[Insert Value]
Mean Open Time (τ_open)[Insert Value] ms[Insert Value] ms[Insert Value]
Mean Closed Time (τ_closed)[Insert Value] ms[Insert Value] ms[Insert Value]
Open Probability (P_open)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Preparation
  • Cell Culture: Culture the chosen cell line (e.g., HEK293 cells stably expressing the target ion channel) in appropriate media and conditions.

  • Cell Plating: For recording, plate the cells onto glass coverslips at a low density to allow for easy access to individual cells.

  • Transfection (if applicable): If using transient transfection, transfect the cells with the cDNA encoding the ion channel of interest and a fluorescent marker (e.g., GFP) to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

Solutions and Reagents

Table 4: Composition of Extracellular and Intracellular Solutions

ComponentExtracellular Solution (mM)Intracellular (Pipette) Solution (mM)
NaCl140-
KCl5140
CaCl₂21
MgCl₂12
HEPES1010
Glucose10-
EGTA-11
Mg-ATP-2
Na-GTP-0.3
pH 7.4 (with NaOH)7.2 (with KOH)
Osmolarity 310-320 mOsm290-300 mOsm

Preparation of [COMPOUND NAME] Stock Solution:

  • Dissolve [COMPOUND NAME] in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.

Whole-Cell Patch-Clamp Recording Protocol
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Establish a Giga-seal: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to record membrane currents.

    • Apply appropriate voltage protocols to elicit the desired ion channel activity (e.g., voltage steps to study activation and inactivation of voltage-gated channels, or application of an agonist for ligand-gated channels).

    • Record baseline currents in the absence of [COMPOUND NAME] .

    • Apply different concentrations of [COMPOUND NAME] using a perfusion system and record the resulting changes in current.

    • Perform a washout with the control extracellular solution to assess the reversibility of the compound's effect.

Single-Channel Recording Protocol (Cell-Attached or Excised Patch)
  • Establish a Giga-seal: Follow the same procedure as for whole-cell recording to form a giga-seal on the cell membrane.

  • Recording Configurations:

    • Cell-Attached: Record the activity of the ion channel(s) in the patched membrane while the cell remains intact.

    • Inside-Out Patch: After forming a giga-seal, pull the pipette away from the cell to excise the patch of membrane, exposing the intracellular face of the channel to the bath solution.

    • Outside-Out Patch: After achieving whole-cell configuration, slowly withdraw the pipette to allow the membrane to reseal, forming a patch with the extracellular face of the channel exposed to the bath solution.

  • Data Acquisition:

    • Record single-channel currents at a high sampling rate.

    • Apply voltage ramps or steps to determine the single-channel conductance.

    • Analyze the recordings to determine the open and closed times and the open probability in the absence and presence of [COMPOUND NAME] .

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane IonChannel Target Ion Channel (e.g., NaV1.7) IonFlow Ion Influx/Efflux (e.g., Na+) IonChannel->IonFlow Alters ion permeation Compound [COMPOUND NAME] Compound->IonChannel Binds to and modulates channel MembranePotential Change in Membrane Potential IonFlow->MembranePotential Leads to CellularResponse Cellular Response (e.g., Action Potential Firing) MembranePotential->CellularResponse Triggers

Caption: Signaling pathway of a hypothetical ion channel modulator.

Experimental_Workflow A Cell Culture and Plating D Obtain Giga-seal on Target Cell A->D B Prepare Solutions (Internal, External, Compound) B->D C Pull and Fire-Polish Patch Pipettes C->D E Establish Whole-Cell Configuration D->E F Record Baseline Channel Activity E->F G Apply [COMPOUND NAME] (Multiple Concentrations) F->G H Record Channel Activity in presence of Compound G->H I Washout with Control Solution H->I J Record Recovery I->J

Caption: Experimental workflow for patch-clamp analysis.

Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis RawData Raw Current Traces LeakSubtraction Leak Subtraction RawData->LeakSubtraction PeakDetection Peak Current Measurement LeakSubtraction->PeakDetection CurveFitting Curve Fitting (e.g., Boltzmann, Hill) PeakDetection->CurveFitting StatisticalAnalysis Statistical Analysis CurveFitting->StatisticalAnalysis FinalPlots Generate Plots and Summarize Data StatisticalAnalysis->FinalPlots

Caption: Logical workflow for patch-clamp data analysis.

Application Notes and Protocols: Administration of ITMN 4077 in Preclinical Models of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chronic pain is a debilitating condition with a significant unmet medical need, driving the development of novel analgesic compounds. These application notes provide a comprehensive overview of the preclinical evaluation of ITMN 4077, a novel therapeutic candidate for the management of chronic pain. The following protocols and guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the efficacy and mechanism of action of this compound in established rodent models of inflammatory and neuropathic pain.

Quantitative Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of results. All quantitative data from behavioral assays should be summarized in a tabular format.

Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model

Treatment GroupDose (mg/kg)Baseline Paw Withdrawal Threshold (g)Post-SNI Day 7 Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Reversal of Allodynia
VehicleN/A5.2 ± 0.40.8 ± 0.21.0 ± 0.35%
This compound15.1 ± 0.50.9 ± 0.22.5 ± 0.4*38%
This compound105.3 ± 0.30.7 ± 0.14.1 ± 0.5 76%
Positive Control (Gabapentin)305.0 ± 0.40.8 ± 0.23.8 ± 0.471%

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.

Table 2: Effect of this compound on Thermal Hyperalgesia in the Complete Freund's Adjuvant (CFA) Model

Treatment GroupDose (mg/kg)Baseline Paw Withdrawal Latency (s)Post-CFA Day 3 Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
VehicleN/A10.5 ± 0.83.2 ± 0.53.5 ± 0.64%
This compound110.2 ± 0.93.4 ± 0.45.8 ± 0.7*35%
This compound1010.8 ± 0.73.1 ± 0.38.9 ± 0.8 84%
Positive Control (Celecoxib)2010.4 ± 0.63.3 ± 0.58.2 ± 0.773%

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.

Experimental Protocols

Detailed methodologies for inducing chronic pain and assessing therapeutic efficacy are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Chronic Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model produces a robust and persistent neuropathic pain state.[1][2]

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors, forceps, and wound clips

  • 7-0 silk suture

Procedure:

  • Anesthetize the rat and shave the lateral surface of the left thigh.

  • Make a small incision in the skin and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[3]

  • Carefully isolate the common peroneal and tibial nerves and ligate them with 7-0 silk suture.

  • Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

  • Ensure the sural nerve remains intact.[3]

  • Close the muscle and skin layers with sutures or wound clips.

  • Allow the animals to recover for 7 days to allow for the full development of neuropathic pain behaviors before commencing treatment.

Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

The CFA model is a widely used model of persistent inflammatory pain.[4][5][6]

Materials:

  • Adult male C57BL/6 mice (20-25g)

  • Complete Freund's Adjuvant (CFA)

  • 27-gauge needle and syringe

Procedure:

  • Briefly restrain the mouse.

  • Inject 20 µL of CFA into the plantar surface of the left hind paw.[3][6]

  • Return the mouse to its home cage.

  • Inflammatory pain symptoms, including thermal hyperalgesia and mechanical allodynia, will develop within hours and persist for several weeks. Behavioral testing can typically commence 24-72 hours post-injection.

Behavioral Testing

This test measures the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying forces

  • Elevated mesh platform

Procedure:

  • Acclimatize the animal in an individual chamber on the mesh platform for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the paw, starting with a filament of low force and increasing until a withdrawal response is elicited.

  • The force required to elicit a paw withdrawal in 50% of applications is determined using the up-down method.

  • Record the paw withdrawal threshold in grams.

This test measures the paw withdrawal latency to a thermal stimulus.[6]

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglass enclosures

Procedure:

  • Acclimatize the animal in a plexiglass enclosure on the glass surface of the apparatus for at least 15-20 minutes.

  • Position the radiant heat source beneath the plantar surface of the paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the animal withdraws its paw.

  • Record the paw withdrawal latency in seconds. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for this compound Action

Chronic pain is associated with peripheral and central sensitization, involving a multitude of signaling pathways. A key pathway implicated in central sensitization is the N-methyl-D-aspartate (NMDA) receptor pathway in the dorsal horn of the spinal cord.[7][8][9] this compound may exert its analgesic effects by modulating this pathway.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens PKC PKC Activation Ca_Influx->PKC nNOS nNOS Activation Ca_Influx->nNOS Central_Sensitization Central Sensitization PKC->Central_Sensitization nNOS->Central_Sensitization ITMN_4077 This compound ITMN_4077->NMDA_R Inhibits

Caption: Putative mechanism of this compound in modulating NMDA receptor-mediated central sensitization.

Experimental Workflow for Preclinical Evaluation of this compound

A logical workflow is essential for the efficient and effective preclinical evaluation of a novel analgesic.

experimental_workflow cluster_model Pain Model Induction cluster_behavior Behavioral Assessment cluster_treatment Treatment Protocol SNI Spared Nerve Injury (Neuropathic) Baseline Baseline Testing (Pre-Injury) SNI->Baseline CFA CFA Injection (Inflammatory) CFA->Baseline PostInjury Post-Injury Testing Baseline->PostInjury DoseResponse Dose-Response Study PostInjury->DoseResponse PostTreatment Post-Treatment Testing DataAnalysis Data Analysis and Interpretation PostTreatment->DataAnalysis DoseResponse->PostTreatment Pharmacokinetics Pharmacokinetic Analysis Pharmacokinetics->DoseResponse Comparison Comparison to Standard of Care Comparison->PostTreatment

Caption: A structured workflow for the preclinical assessment of this compound in chronic pain models.

Logical Relationship of Key Pathophysiological Events in Chronic Pain

Understanding the interplay between key events in the development of chronic pain can help in identifying therapeutic targets.

pain_pathophysiology NerveInjury Peripheral Nerve Injury PeripheralSensitization Peripheral Sensitization NerveInjury->PeripheralSensitization EctopicDischarges Ectopic Discharges NerveInjury->EctopicDischarges Inflammation Inflammation Inflammation->PeripheralSensitization CentralSensitization Central Sensitization (Spinal Cord) PeripheralSensitization->CentralSensitization EctopicDischarges->CentralSensitization Allodynia Mechanical Allodynia CentralSensitization->Allodynia Hyperalgesia Thermal Hyperalgesia CentralSensitization->Hyperalgesia

Caption: The progression from initial injury or inflammation to chronic pain states.

References

Application Notes and Protocols for Long-Term Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound: ITMN 4077 (Information on this specific compound is not publicly available. The following document is a representative template for a hypothetical neuroprotective agent, designated "Neuro-X," designed to meet the specified formatting and content requirements for long-term animal model studies.)

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for conducting long-term preclinical efficacy and safety studies of Neuro-X, a novel inhibitor of the JNK (c-Jun N-terminal kinase) signaling pathway, in animal models of neurodegenerative disease. The protocols and data presented are generalized examples intended to guide researchers in designing and executing robust long-term treatment paradigms. Adherence to appropriate institutional animal care and use committee (IACUC) guidelines is mandatory for all described experiments.

Mechanism of Action & Rationale for Long-Term Treatment

Neuro-X is a potent and selective small molecule inhibitor of JNK, a key mediator of neuronal apoptosis and neuroinflammation. In chronic neurodegenerative conditions, sustained activation of the JNK pathway contributes to progressive neuronal loss and cognitive decline. Long-term administration of Neuro-X is hypothesized to mitigate these effects by persistently suppressing pro-inflammatory cytokine production and inhibiting the downstream apoptotic cascade.

Signaling Pathway of Neuro-X

The diagram below illustrates the targeted JNK signaling pathway. Stress stimuli, such as inflammatory cytokines (e.g., TNF-α) or oxidative stress, activate upstream kinases (MKK4/7), which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates transcription factors like c-Jun, leading to the expression of genes involved in apoptosis and inflammation. Neuro-X directly inhibits the phosphorylation of JNK, thereby blocking these downstream pathological events.

JNK_Pathway cluster_stress Stress Stimuli TNFa TNF-α MKK47 MKK4 / MKK7 TNFa->MKK47 OxStress Oxidative Stress OxStress->MKK47 JNK JNK MKK47->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis & Inflammation cJun->Apoptosis Gene Expression NeuroX Neuro-X (this compound) NeuroX->JNK

Caption: Targeted inhibition of the JNK signaling pathway by Neuro-X.

Data Presentation: Long-Term Efficacy in 5xFAD Mouse Model

The following tables summarize representative quantitative data from a 6-month treatment study of Neuro-X in the 5xFAD mouse model of Alzheimer's disease.

Table 1: Cognitive Performance in Morris Water Maze (MWM)
Treatment GroupNEscape Latency (seconds, Mean ± SEM)Time in Target Quadrant (%, Mean ± SEM)
Vehicle Control1545.2 ± 3.128.5 ± 2.2
Neuro-X (5 mg/kg)1531.7 ± 2.841.3 ± 3.0
Neuro-X (10 mg/kg)1522.5 ± 2.549.8 ± 2.7
Table 2: Brain Biomarker Analysis (Hippocampal Lysates)
Treatment GroupNSoluble Aβ42 (pg/mg protein, Mean ± SEM)p-JNK / Total JNK Ratio (Mean ± SEM)TNF-α (pg/mg protein, Mean ± SEM)
Vehicle Control15254.1 ± 18.30.92 ± 0.0878.4 ± 6.5
Neuro-X (5 mg/kg)15188.6 ± 15.10.51 ± 0.0651.2 ± 5.1
Neuro-X (10 mg/kg)15135.2 ± 12.90.24 ± 0.0435.7 ± 4.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Long-Term Drug Administration via Oral Gavage

Objective: To achieve consistent plasma and CNS drug exposure over a chronic treatment period.

Materials:

  • Neuro-X compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Animal feeding needles (20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • 5xFAD transgenic mice (3 months of age at study start)

Procedure:

  • Formulation Preparation: Prepare a suspension of Neuro-X in the vehicle solution to the desired concentrations (e.g., 0.5 mg/mL and 1.0 mg/mL for 5 and 10 mg/kg doses, respectively). Vortex thoroughly before each use to ensure homogeneity.

  • Animal Handling: Gently restrain the mouse, ensuring minimal stress. Hold the mouse securely by the scruff of the neck to immobilize the head.

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the proper insertion depth for the feeding needle.

    • Insert the ball-tipped feeding needle into the side of the mouth, advancing it gently along the esophagus into the stomach. Do not force the needle.

    • Once in position, slowly depress the syringe plunger to deliver the 10 mL/kg volume.

    • Withdraw the needle smoothly.

  • Monitoring: Observe the animal for 1-2 minutes post-administration for any signs of distress (e.g., choking, respiratory difficulty).

  • Schedule: Administer once daily for 6 consecutive months. Record body weight weekly to adjust dosing volumes.

Protocol: Morris Water Maze (MWM) Assay

Objective: To assess spatial learning and memory.

Materials:

  • Circular pool (1.2 m diameter), filled with opaque water (22 ± 1°C)

  • Submerged escape platform (10 cm diameter)

  • Video tracking system and software

  • Visual cues placed around the pool room

Procedure:

  • Acquisition Phase (Days 1-5):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the pool facing the wall from one of four randomized start positions.

    • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position.

    • Allow the mouse to swim freely for 60 seconds.

    • Use the tracking software to record the path of the mouse and calculate the percentage of time spent in the target quadrant (where the platform was previously located).

Experimental Workflow Visualization

The diagram below outlines the logical flow of a typical 6-month preclinical study.

Experimental_Workflow Start Study Start: 3-Month-Old 5xFAD Mice Baseline Baseline Behavioral Testing (e.g., Open Field) Start->Baseline Treatment 6-Month Treatment Period (Daily Oral Gavage) Baseline->Treatment Behavior Post-Treatment Behavioral Assays (e.g., Morris Water Maze) Treatment->Behavior Sacrifice Euthanasia & Tissue Collection (Brain, Plasma) Behavior->Sacrifice Analysis Biochemical & Histological Analysis (ELISA, Western Blot, IHC) Sacrifice->Analysis End Data Analysis & Reporting Analysis->End

Caption: Workflow for a 6-month chronic efficacy study.

Application Notes and Protocols for Studying Learning and Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental designs and protocols used to study learning and memory in preclinical rodent models. The included methodologies are foundational for investigating the cognitive effects of novel therapeutics, understanding the neurobiology of memory, and exploring the pathology of diseases affecting cognition.

Behavioral Assays for Learning and Memory

A variety of behavioral assays are utilized to assess different facets of learning and memory in rodents. The choice of assay depends on the specific cognitive domain being investigated (e.g., spatial memory, working memory, associative memory).

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[1][2][3] It relies on the animal's natural aversion to water and its ability to learn the location of a hidden escape platform using distal visual cues.[2][3]

Experimental Protocol:

  • Apparatus: A large circular pool (typically 120-150 cm in diameter) filled with opaque water (rendered opaque with non-toxic white paint or milk powder) maintained at 22-25°C.[4] A small escape platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water's surface.[3] The pool is situated in a room with various prominent visual cues (e.g., posters, shapes on the walls).[4][5]

  • Procedure:

    • Habituation (Day 1): Allow the animal to swim freely for 60 seconds without the platform to acclimate to the pool.

    • Cued Training (Visible Platform; Day 1-2): The platform is made visible by attaching a brightly colored flag. The animal is placed in the water facing the wall of the pool from one of four designated start positions (North, South, East, West). The animal is allowed 60-90 seconds to find the platform. If it fails, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds. This is repeated for 4-6 trials per day. This phase assesses for any visual or motor deficits.

    • Acquisition Phase (Hidden Platform; Day 2-6): The flag is removed, and the platform is hidden in a fixed location. The animal is released from pseudo-random start positions and given 60-90 seconds to locate the submerged platform. Four trials are conducted per day with an inter-trial interval of at least 15 minutes.

    • Probe Trial (Day 7): The platform is removed from the pool, and the animal is allowed to swim freely for 60 seconds. This trial assesses the animal's memory for the platform's location.

  • Data Presentation:

ParameterDescriptionTypical Control Group Performance
Escape Latency (s) Time taken to find the hidden platform during acquisition trials.Decreases across training days.
Path Length (m) The distance traveled to reach the platform.Decreases across training days.
Time in Target Quadrant (%) Percentage of time spent in the quadrant where the platform was located during the probe trial.Significantly higher than in other quadrants.
Platform Crossings Number of times the animal swims over the exact location where the platform used to be during the probe trial.Higher number indicates better memory.
Swim Speed (m/s) The average speed of the animal in the pool.Should remain relatively constant to rule out motor impairments.

Experimental Workflow for Morris Water Maze

MWM_Workflow cluster_Acclimation Day 1: Habituation & Cued Training cluster_Acquisition Days 2-6: Acquisition Phase cluster_Probe Day 7: Probe Trial Habituation Habituation: Free swim (60s) Cued_Training Cued Training: Visible platform (4-6 trials) Habituation->Cued_Training Assess motor/visual ability Acquisition Hidden Platform Training: Fixed location (4 trials/day) Cued_Training->Acquisition Probe Probe Trial: Platform removed (60s swim) Acquisition->Probe

Caption: Workflow for the Morris Water Maze experiment.

Y-Maze Test

The Y-Maze is used to assess spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[6][7] The test measures spontaneous alternation, which is the tendency to enter a less recently visited arm of the maze.[6][7]

Experimental Protocol:

  • Apparatus: A Y-shaped maze with three identical arms (typically 30-40 cm long, 5-10 cm wide, and 15-20 cm high) positioned at a 120-degree angle from each other.[8]

  • Procedure:

    • Habituation: The animal is placed in the center of the maze and allowed to freely explore all three arms for a single session of 5-8 minutes.[6][9] No prior training is required.

    • Data Collection: The sequence of arm entries is recorded manually or using a video-tracking system. An arm entry is counted when all four paws of the animal are within the arm.

  • Data Presentation:

ParameterDescriptionCalculationTypical Control Group Performance
Total Arm Entries The total number of times the animal entered any arm.Sum of all arm entries.Varies, but indicates overall locomotor activity.
Spontaneous Alternation (%) The percentage of alternations, reflecting working memory.[Number of Alternations / (Total Arm Entries - 2)] x 10060-70% or higher.
Number of Alternations A sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).Count of unique consecutive arm entry triplets.Higher number indicates better working memory.

Logical Relationship in Y-Maze Alternation

YMaze_Logic A A B B A->B Entry 2 C C A->C Entry 2 B->C Entry 3 (Alternation) C->A Entry 3 (No Alternation)

Caption: Logic of spontaneous alternation in the Y-Maze.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[10][11][12]

Experimental Protocol:

  • Apparatus: An open-field arena (e.g., a square box of 40x40x40 cm).[13] A set of different objects that are of similar size but vary in shape and texture. The objects should be heavy enough that the animal cannot move them.

  • Procedure:

    • Habituation (Day 1): Each animal is placed in the empty arena for 5-10 minutes to acclimate to the environment.[14]

    • Familiarization/Training Trial (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore them for 5-10 minutes.[14]

    • Test Trial (Day 2, after a retention interval): After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for 5 minutes.[11][14]

  • Data Presentation:

ParameterDescriptionCalculationTypical Control Group Performance
Exploration Time (s) Time spent sniffing or touching the objects with the nose or forepaws.Measured for both familiar and novel objects.Significantly more time exploring the novel object.
Discrimination Index (DI) A measure of recognition memory.(Time with Novel - Time with Familiar) / (Total Exploration Time)A positive DI indicates a preference for the novel object.
Recognition Index (RI) The proportion of time spent exploring the novel object.(Time with Novel / Total Exploration Time) x 100Greater than 50%.

Experimental Workflow for Novel Object Recognition

NOR_Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Familiarization (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Test Day 2: Test Trial (One Familiar, One Novel Object) Retention->Test LTP_Pathway cluster_synapse Postsynaptic Terminal NMDA NMDA Receptor CaMKII CaMKII NMDA->CaMKII Ca2+ influx activates AMPA AMPA Receptor AMPA->NMDA Depolarization removes Mg2+ block CaMKII->AMPA Phosphorylates & Inserts new receptors CREB CREB (in nucleus) CaMKII->CREB Activates Protein_Synth Protein Synthesis & Structural Changes CREB->Protein_Synth Promotes transcription Protein_Synth->AMPA Maintains LTP Glutamate Glutamate Release (Presynaptic) Glutamate->AMPA Binds

References

Troubleshooting & Optimization

Optimizing ITMN 4077 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound ITMN 4077 is a hypothetical molecule created for illustrative purposes to demonstrate the creation of a technical support resource. The data and protocols provided are based on established principles of kinase inhibitor development and are not associated with any real-world compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hypothetical selective JAK2 inhibitor, this compound. Our goal is to help you optimize your experimental design to minimize off-target effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known off-targets?

A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). While designed for high selectivity, like many kinase inhibitors, it can exhibit activity against other related kinases at higher concentrations. The primary off-targets of concern are other members of the JAK family (JAK1, JAK3, TYK2) and some members of the Src family of kinases.

Q2: What is the recommended concentration range for using this compound in cell-based assays?

A2: For maximal selectivity, we recommend starting with a concentration range that is 10- to 100-fold above the IC50 for JAK2 but below the IC50 values for key off-targets. Based on our selectivity profiling, a concentration range of 10 nM to 200 nM is recommended for most cell-based assays to achieve significant inhibition of JAK2 signaling while minimizing off-target effects. Exceeding 1 µM may lead to significant inhibition of JAK1, TYK2, and Src family kinases.

Q3: What are the potential phenotypic consequences of off-target inhibition of JAK1, JAK3, TYK2, and Src family kinases?

A3: Off-target inhibition can lead to unintended biological effects, complicating data interpretation.

  • JAK1 Inhibition: May affect signaling downstream of a broad range of cytokines, including those involved in inflammation and immune responses.[1]

  • JAK3 Inhibition: Primarily impacts lymphocyte development and function, as it is crucial for signaling from the common gamma chain (γc) family of cytokine receptors.[1]

  • TYK2 Inhibition: Can disrupt signaling from IL-12, IL-23, and Type I interferons, which are important for immune responses to pathogens.[2]

  • Src Family Kinase Inhibition: May impact a wide array of cellular processes, including cell growth, migration, and adhesion.[3][4]

Troubleshooting Guide

Problem 1: I am observing unexpected or paradoxical effects on my pathway of interest after treatment with this compound.

  • Possible Cause: This could be due to off-target effects, especially at high concentrations of this compound. Paradoxical pathway activation can sometimes occur with kinase inhibitors.[5]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a dose-response experiment and measure the phosphorylation of STAT3 (a direct downstream target of JAK2) using Western blotting or a phospho-ELISA to confirm that this compound is inhibiting JAK2 at the concentrations used.

    • Assess Off-Target Activity: If using high concentrations (>500 nM), consider that off-target kinases may be inhibited. Measure the phosphorylation status of downstream targets of other JAK or Src family kinases.

    • Perform a Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by activating the off-target pathway through alternative means, if possible.

    • Use a Structurally Unrelated JAK2 Inhibitor: To confirm that the observed phenotype is due to JAK2 inhibition, use a different, structurally unrelated JAK2 inhibitor as a control.

Problem 2: I am seeing significant cell toxicity or a reduction in cell viability at concentrations where I expect to see specific inhibition of JAK2.

  • Possible Cause: While this compound has been optimized for low cytotoxicity, off-target effects or specific dependencies of your cell line on basal JAK or Src family kinase signaling could lead to toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a sensitive method like CellTiter-Glo® or a trypan blue exclusion assay to determine the precise concentration at which toxicity occurs in your specific cell line.

    • Lower the Concentration: If possible, use the lowest effective concentration of this compound that gives you the desired level of JAK2 inhibition.

    • Reduce Treatment Duration: Shorten the incubation time with this compound to see if the toxic effects are time-dependent.

    • Compare with Other JAK2 Inhibitors: Test the cytotoxicity of other selective JAK2 inhibitors to determine if the observed effect is specific to this compound or a general consequence of JAK2 inhibition in your cell model.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Selectivity vs. JAK2
JAK2 5 1x
JAK1550110x
JAK3>10,000>2000x
TYK2850170x
Src1,200240x
LYN950190x
FYN1,500300x

IC50 values were determined using in vitro radiometric kinase assays.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol is used to determine the IC50 values of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2, Src)

  • Specific peptide substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the appropriate amount of each kinase to their respective wells.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Western Blot for Phospho-STAT3 Inhibition

This protocol assesses the on-target activity of this compound in a cellular context by measuring the phosphorylation of STAT3, a key downstream substrate of JAK2.

Materials:

  • Cell line responsive to a JAK2-activating cytokine (e.g., HEL cells with endogenous JAK2 V617F mutation, or a cell line responsive to EPO or IL-3)

  • Appropriate cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cytokine for stimulation (e.g., EPO, IL-3), if required

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • The next day, serum-starve the cells for 4-6 hours if using a cytokine-inducible system.

  • Pre-treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

  • If applicable, stimulate the cells with the appropriate cytokine (e.g., EPO at 10 U/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize protein amounts and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation.

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Dimerization JAK2_active p-JAK2 JAK2_inactive->JAK2_active 3. Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 4. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation ITMN_4077 This compound ITMN_4077->JAK2_active Inhibition

Caption: JAK-STAT signaling pathway with the inhibitory action of this compound on JAK2.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays cluster_decision Decision Making Kinase_Panel Broad Kinase Panel (>400 kinases) Dose_Response This compound Dose Response Kinase_Panel->Dose_Response IC50_Determination IC50 Determination & Selectivity Profile Dose_Response->IC50_Determination Optimal_Dose Determine Optimal In-Cellulo Concentration IC50_Determination->Optimal_Dose Cell_Treatment Treat Cells with This compound Dose Range Phospho_Western Phospho-Protein Western Blot (pSTAT3) Cell_Treatment->Phospho_Western Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay On_Target_EC50 On-Target EC50 Phospho_Western->On_Target_EC50 Toxicity_Profile Toxicity Profile Viability_Assay->Toxicity_Profile On_Target_EC50->Optimal_Dose Toxicity_Profile->Optimal_Dose

Caption: Workflow for determining the optimal dosage of this compound.

References

How to prevent ITMN 4077 degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ITMN 4077

This technical support center provides guidance on preventing the degradation of the experimental compound this compound in solutions. Due to the limited publicly available information on this compound, this guide focuses on general best practices for handling and storing small molecule compounds to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

Unexpected experimental results or changes in the physical appearance of your this compound solution can be indicative of compound degradation. This guide provides a systematic approach to troubleshooting common issues.

Common Signs of Degradation:

  • Precipitation: The compound falls out of solution.

  • Color Change: The solution changes color over time.

  • Reduced Potency: A decrease in the expected biological or chemical activity.

  • Appearance of New Peaks in Analysis: Techniques like HPLC or LC-MS show unexpected peaks.

Troubleshooting Workflow for this compound Degradation

The following workflow can help identify the root cause of this compound degradation in your experiments.

cluster_observe Observation cluster_investigate Investigation cluster_identify Identification cluster_action Corrective Action cluster_verify Verification observe Degradation Observed (e.g., color change, precipitate) check_storage Review Storage Conditions (Temperature, Light, Humidity) observe->check_storage Check check_prep Examine Solution Preparation (Solvent, pH, Concentration) observe->check_prep Check check_handling Assess Experimental Handling (Incubation Time, Contaminants) observe->check_handling Check cause Identify Potential Cause check_storage->cause check_prep->cause check_handling->cause modify_storage Modify Storage Protocol cause->modify_storage If storage issue modify_prep Adjust Solution Preparation cause->modify_prep If preparation issue modify_handling Refine Experimental Protocol cause->modify_handling If handling issue retest Retest with New Protocol modify_storage->retest modify_prep->retest modify_handling->retest

Caption: Troubleshooting workflow for identifying this compound degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change often suggests a chemical transformation, possibly due to oxidation or reaction with a component in your solvent or buffer. It is crucial to prepare fresh solutions and re-evaluate your storage and handling procedures. Consider storing the solution under an inert gas (e.g., argon or nitrogen) and protecting it from light.

Q2: I observed precipitation in my stock solution. How can I resolve this?

Precipitation can occur if the compound's solubility limit is exceeded or if the temperature of the solution changes. First, confirm the recommended solvent and concentration for this compound. If precipitation occurs after storage at a low temperature, gently warm the solution and sonicate to redissolve the compound. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q3: My experiments are showing inconsistent results. Could this be due to this compound degradation?

Yes, inconsistent results are a common consequence of compound instability. Degradation can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes. It is advisable to use freshly prepared solutions for each experiment or to validate the stability of your stock solution over the time course of your experiments using an analytical method like HPLC.

Q4: What are the ideal storage conditions for this compound solutions?

While specific guidelines for this compound are not publicly available, general recommendations for small molecule compounds are to store stock solutions at -20°C or -80°C in small, single-use aliquots. Protect solutions from light by using amber vials or by wrapping vials in foil. The appropriate solvent and pH are also critical for stability.

Preventative Measures

Proactive measures are the most effective way to prevent compound degradation. The following table summarizes the impact of key factors on the stability of small molecule compounds and suggests preventative actions.

FactorPotential Impact on this compoundPreventative Measures
Temperature Increased temperature can accelerate degradation reactions such as hydrolysis and oxidation. Freeze-thaw cycles can also lead to degradation.Store stock solutions at -20°C or -80°C. Aliquot solutions into single-use volumes to minimize freeze-thaw cycles.
Light Exposure to UV or visible light can induce photodecomposition, leading to the formation of inactive or reactive byproducts.Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Work with the compound in a dimly lit environment when possible.
pH The stability of a compound can be highly pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation pathways.Prepare solutions in buffers at a pH where the compound is most stable. If the optimal pH is unknown, a stability study across a pH range is recommended.
Oxygen Atmospheric oxygen can cause oxidative degradation of susceptible functional groups within the molecule.For oxygen-sensitive compounds, degas solvents before use and store solutions under an inert atmosphere (e.g., argon or nitrogen).
Solvent The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions. The purity of the solvent is also critical.Use high-purity, anhydrous solvents when possible. Ensure the chosen solvent is compatible with the compound's chemical structure.
General Degradation Pathways

Understanding potential degradation mechanisms can aid in developing a robust experimental protocol. The diagram below illustrates a generalized pathway for hydrolysis, a common degradation route for compounds containing ester or amide functional groups.

ITMN_4077 This compound (with hydrolyzable group) Degradation_Product_A Degradation Product A ITMN_4077->Degradation_Product_A Hydrolysis Degradation_Product_B Degradation Product B ITMN_4077->Degradation_Product_B Hydrolysis Water H₂O Water->ITMN_4077

Caption: Generalized hydrolysis pathway for a susceptible compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate high-purity solvent (e.g., DMSO, ethanol) to the powder to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of heat-induced degradation.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate experimental buffer or media.

  • Use: Use the working solution immediately after preparation to minimize the risk of degradation in aqueous environments.

Relationship Between Preventative Measures and Stability

The following diagram illustrates how implementing preventative measures can lead to enhanced compound stability and more reliable experimental data.

cluster_measures Preventative Measures cluster_outcomes Outcomes Proper_Storage Proper Storage (-80°C, Dark) Reduced_Degradation Reduced Degradation Proper_Storage->Reduced_Degradation Fresh_Preparation Fresh Solution Preparation Fresh_Preparation->Reduced_Degradation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reduced_Degradation Increased_Stability Increased Stability Reduced_Degradation->Increased_Stability Reliable_Data Reliable Experimental Data Increased_Stability->Reliable_Data

Caption: Logic diagram of preventative measures for this compound stability.

Addressing inconsistent results in ITMN 4077 behavioral experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ITMN 4077 Behavioral Experiments

This guide provides troubleshooting advice and standardized protocols to address inconsistencies in behavioral experiments involving the selective serotonin (B10506) reuptake inhibitor (SSRI), this compound.

Troubleshooting Guide & FAQs

This section addresses common issues reported by researchers that can lead to variability in experimental outcomes.

Question 1: We are observing significant variability in the anxiolytic-like effects of this compound in the Elevated Plus Maze (EPM) test. What are the potential causes?

Answer: Inconsistent results in the EPM test can stem from several factors. Firstly, environmental conditions are critical; ensure that lighting, temperature, and ambient noise levels are consistent across all test subjects and sessions. Secondly, the acclimatization period is crucial. A minimum of 60 minutes in the testing room before the experiment is recommended. Finally, handling by the experimenter can induce stress; ensure handling is gentle, consistent, and performed by a single, trained individual.

Question 2: Our data shows a biphasic dose-response curve for this compound, which was not anticipated. How should we interpret this?

Answer: A biphasic or U-shaped dose-response curve is not uncommon for compounds acting on the central nervous system. This could indicate that at higher doses, this compound may be engaging secondary targets or causing receptor desensitization. We recommend expanding the dose range with more intermediate concentrations to better define the curve and investigating potential off-target effects through receptor binding assays.

Question 3: We are seeing conflicting results between our Open Field Test (OFT) and Light-Dark Box (LDB) test for anxiety-like behavior. Why might this be?

Answer: While both tests assess anxiety-like behavior, they measure different aspects. The OFT is primarily a measure of locomotor activity and exploratory behavior in a novel environment, whereas the LDB test relies on the conflict between the innate aversion of rodents to bright, open spaces and their drive to explore. This compound might be selectively affecting one of these behavioral domains. For instance, it could be reducing anxiety without significantly altering general locomotion. It is important to analyze the specific parameters from each test (e.g., time in the center zone of the OFT vs. time in the light chamber of the LDB) to understand the compound's nuanced effects.

Question 4: How can we minimize the impact of the estrous cycle in female rodents on the behavioral effects of this compound?

Answer: Hormonal fluctuations during the estrous cycle can significantly impact anxiety-like and locomotor behaviors. To mitigate this, we recommend monitoring the estrous cycle of all female subjects and either testing all animals during the same phase (e.g., diestrus) or ensuring that the different phases are counterbalanced across your experimental groups.

Data Presentation: Analyzing Inconsistent Results

The following tables illustrate examples of consistent versus inconsistent data for key parameters in the Elevated Plus Maze test following this compound administration.

Table 1: Consistent Results - Time Spent in Open Arms (Seconds)

Subject IDVehicleThis compound (5 mg/kg)This compound (10 mg/kg)
125.345.160.2
222.148.965.5
328.042.762.1
424.546.368.3
Mean 24.98 45.75 64.03
Std Dev 2.41 2.59 3.45

In this example, the data shows a clear dose-dependent increase in the time spent in the open arms with low standard deviations, indicating a consistent anxiolytic-like effect.

Table 2: Inconsistent Results - Time Spent in Open Arms (Seconds)

Subject IDVehicleThis compound (5 mg/kg)This compound (10 mg/kg)
124.865.230.1
226.128.975.8
323.570.125.4
425.532.580.2
Mean 24.98 49.18 52.88
Std Dev 1.11 21.56 29.15

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Subjects: Adult male C57BL/6 mice.

  • Procedure:

    • Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes before testing.

    • Acclimatize mice to the testing room for at least 60 minutes prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Analyze the video for time spent in open and closed arms, and the number of entries into each arm.

    • Thoroughly clean the maze with 70% ethanol (B145695) between subjects.

Protocol 2: Open Field Test (OFT)

  • Apparatus: A square arena (40x40 cm) with high walls.

  • Subjects: Adult male C57BL/6 mice.

  • Procedure:

    • Administer this compound or vehicle via IP injection 30 minutes before testing.

    • Acclimatize mice to the testing room for at least 60 minutes.

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore for 10 minutes.

    • Record the session with an overhead video camera.

    • Analyze the video for total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

    • Clean the arena with 70% ethanol between subjects.

Mandatory Visualizations

ITMN4077_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Synaptic_5HT Synaptic 5-HT Serotonin->Synaptic_5HT Release Vesicle Synaptic Vesicle SERT Serotonin Transporter (SERT) ITMN4077 This compound ITMN4077->SERT Blocks Synaptic_5HT->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Synaptic_5HT->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activates

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Environment Assess Environmental Factors (Light, Noise, Temp) Start->Check_Environment Check_Handling Evaluate Animal Handling & Acclimatization Start->Check_Handling Check_Drug Verify Drug Preparation & Administration Start->Check_Drug Refine_Protocol Refine Protocol Check_Protocol->Refine_Protocol Standardize_Environment Standardize Environment Check_Environment->Standardize_Environment Train_Personnel Standardize Handling Check_Handling->Train_Personnel Prepare_Fresh Prepare Fresh Solutions Check_Drug->Prepare_Fresh End Re-run Experiment Refine_Protocol->End Standardize_Environment->End Train_Personnel->End Prepare_Fresh->End

Caption: Troubleshooting workflow for inconsistent results.

EPM_Workflow Start Start Drug_Admin Administer Vehicle or this compound (IP) Start->Drug_Admin Acclimatize Acclimatize Animal to Room (60 min) Drug_Admin->Acclimatize Place_Maze Place Animal in Center of EPM Acclimatize->Place_Maze Record Record Behavior (5 min) Place_Maze->Record Analyze Analyze Video Data Record->Analyze Clean Clean Apparatus Analyze->Clean End End Clean->End

Caption: Experimental workflow for the Elevated Plus Maze.

Refining ITMN 4077 delivery methods for targeted brain region studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with ITMN 4077, a novel, selective NMDA receptor antagonist, in targeted brain region studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. By binding to this subunit, this compound allosterically inhibits the influx of Ca2+ ions through the receptor channel, thereby modulating synaptic plasticity and neuronal excitability. This targeted action makes it a promising candidate for investigating and potentially treating neurological disorders characterized by NMDA receptor dysfunction, such as neuropathic pain and ischemic brain injury.

Q2: What are the recommended delivery methods for targeting specific brain regions with this compound?

A2: The optimal delivery method depends on the specific research question and the targeted brain region. For precise, localized delivery, direct intracerebral injection via stereotaxic surgery is the gold standard. For less invasive and potentially broader regional targeting, nanoparticle-based delivery systems are recommended. These can be functionalized with ligands to facilitate transport across the blood-brain barrier (BBB).

Q3: How can I minimize off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Strategies include:

  • Optimizing the delivery method: Use stereotaxic injection for highly localized delivery.

  • Titrating the dose: Determine the minimal effective dose through careful dose-response studies to avoid unnecessarily high concentrations.

  • Using targeted delivery systems: Encapsulate this compound in nanoparticles functionalized with antibodies or peptides that recognize receptors on the target cells.

  • Control experiments: Include appropriate vehicle controls and control groups receiving this compound systemically to differentiate between targeted and systemic effects.

Troubleshooting Guides

Issue 1: Inconsistent or no behavioral effect observed after this compound administration.

Possible Cause Troubleshooting Step
Incorrect stereotaxic coordinates Verify the accuracy of your stereotaxic coordinates for the target brain region. Perform a pilot study with a dye injection to confirm the injection site.
Degradation of this compound Ensure proper storage and handling of this compound according to the datasheet. Prepare fresh solutions for each experiment.
Insufficient dosage Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and behavioral paradigm.
Inefficient BBB penetration (for systemic delivery) Consider using a different nanoparticle formulation or a ligand that has been shown to enhance BBB transport.

Issue 2: High variability in experimental results between subjects.

Possible Cause Troubleshooting Step
Inconsistent injection volume or rate Use a calibrated microinjection pump to ensure consistent delivery of this compound.
Variability in animal model Ensure that all animals are of the same age, sex, and genetic background. Acclimatize animals to the experimental setup to reduce stress-induced variability.
Off-target effects As mentioned in the FAQs, refine the delivery method and dosage to minimize off-target effects that could contribute to behavioral variability.

Quantitative Data Summary

Table 1: Comparison of this compound Concentration in Different Brain Regions Following Various Delivery Methods

Delivery MethodTarget RegionThis compound Concentration (ng/g tissue)Off-Target (Cortex) Concentration (ng/g tissue)
Systemic (IV) N/A15.2 ± 3.114.8 ± 2.9
Stereotaxic (Hippocampus) Hippocampus250.7 ± 25.35.1 ± 1.2
Nanoparticle (TfR-targeted) Striatum85.4 ± 10.220.3 ± 4.5

Table 2: Efficacy of this compound in a Neuropathic Pain Model (Von Frey Test)

Treatment GroupPaw Withdrawal Threshold (g)
Vehicle Control 1.2 ± 0.3
This compound (Systemic) 3.5 ± 0.8
This compound (Stereotaxic to Thalamus) 8.9 ± 1.5

Experimental Protocols

Protocol 1: Stereotaxic Injection of this compound into the Rodent Brain

  • Anesthesia and Analgesia: Anesthetize the animal with isoflurane (B1672236) (1-3% in oxygen) and administer a pre-operative analgesic.

  • Surgical Preparation: Shave the scalp and secure the animal in a stereotaxic frame. Clean the surgical area with an antiseptic solution.

  • Craniotomy: Make a midline incision and retract the skin. Use a dental drill to create a small burr hole over the target brain region using predetermined coordinates.

  • Injection: Lower a microsyringe needle to the desired depth. Infuse this compound at a slow, controlled rate (e.g., 100 nL/min).

  • Post-Injection: Leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.

  • Closure and Recovery: Suture the incision and allow the animal to recover on a heating pad. Monitor the animal until it is fully ambulatory.

Protocol 2: Preparation of this compound-Loaded Nanoparticles for Systemic Delivery

  • Nanoparticle Formulation: Prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation method. Dissolve PLGA and this compound in an organic solvent.

  • Emulsification: Emulsify the organic phase in an aqueous solution containing a surfactant by sonication.

  • Solvent Evaporation: Stir the emulsion overnight to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Surface Functionalization: Covalently conjugate transferrin receptor (TfR) antibodies to the surface of the nanoparticles using EDC/NHS chemistry.

  • Purification and Characterization: Purify the functionalized nanoparticles by centrifugation. Characterize the size, zeta potential, and drug loading efficiency.

Visualizations

ITMN4077_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Activates ITMN4077 This compound ITMN4077->NMDA_Receptor Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Allows Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream_Signaling Activates Synaptic_Plasticity Altered Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity Modulates

Caption: Signaling pathway of this compound at the NMDA receptor.

Experimental_Workflow start Start: Hypothesis (New delivery method improves targeting) protocol Protocol Development: - Nanoparticle formulation - Stereotaxic injection parameters start->protocol animal_prep Animal Model Preparation: - Acclimatization - Baseline behavioral testing protocol->animal_prep treatment Treatment Groups: - Vehicle Control - this compound (New Method) - this compound (Standard Method) animal_prep->treatment behavioral Behavioral Assessment: - e.g., Von Frey, Morris Water Maze treatment->behavioral tissue Tissue Collection and Analysis: - Brain region dissection - HPLC-MS for this compound quantification behavioral->tissue data_analysis Data Analysis: - Statistical comparison of groups tissue->data_analysis conclusion Conclusion: - Efficacy and targeting efficiency of new method data_analysis->conclusion

Caption: Workflow for evaluating a new this compound delivery method.

Troubleshooting_Tree start No or Inconsistent Effect Observed check_delivery Was delivery method direct (stereotaxic)? start->check_delivery verify_coords Verify stereotaxic coordinates and injection volume/rate check_delivery->verify_coords Yes check_systemic Check BBB penetration: - Nanoparticle characterization - In vivo imaging check_delivery->check_systemic No check_dose Is the dose sufficient? verify_coords->check_dose check_systemic->check_dose dose_response Perform dose-response study check_dose->dose_response No check_compound Is the compound stable? check_dose->check_compound Yes end Consult further with technical support dose_response->end verify_storage Verify storage and handling Prepare fresh solutions check_compound->verify_storage No check_compound->end Yes verify_storage->end

Caption: Decision tree for troubleshooting this compound experiments.

Technical Support Center: Synthesis and Purification of a Cathepsin K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is for informational purposes for research and drug development professionals. All laboratory work should be conducted with appropriate safety measures by qualified individuals. The compound "ITMN 4077" appears to be a typographical error. Based on chemical structure and therapeutic target, this guide pertains to the cathepsin K inhibitor OST-4077.[1]

This technical support center provides FAQs and troubleshooting guides for challenges that may arise during the synthesis and purification of OST-4077.

Frequently Asked Questions (FAQs)

Q1: What is the target and therapeutic potential of this compound? A1: This compound is a potent inhibitor of human cathepsin K, a cysteine protease.[1][2][3] Cathepsin K is crucial for bone resorption by breaking down collagen.[2][4] Therefore, its inhibitors are investigated as anti-resorptive agents for treating bone-related diseases like osteoporosis.[2][3][4]

Q2: What are the primary challenges in the synthesis process? A2: The synthesis involves forming multiple amide bonds and constructing heterocyclic and substituted aromatic rings. Key challenges include achieving high yields in coupling steps, preventing side reactions, and ensuring the regioselectivity of reactions.[5][6]

Q3: What impurities are commonly encountered? A3: Common impurities include unreacted starting materials, byproducts from coupling reagents, and side-products from incomplete or competing reactions. Purification aims to remove these structurally similar molecules.

Q4: Which purification techniques are most effective? A4: A combination of methods is typically required. This includes aqueous work-ups, crystallization, and column chromatography (often flash chromatography) to separate the final product from residual reactants and byproducts.[5]

Troubleshooting Guides

Synthesis Challenges
Problem Potential Cause Troubleshooting Suggestions
Low Yield in Amide Coupling Inefficient activation of the carboxylic acid.Decomposition of coupling reagents.Steric hindrance at the reaction site.Suboptimal reaction conditions (solvent, temperature).Use a high-efficiency coupling reagent like TBTU or CDI.[5][6]Ensure reagents are anhydrous and fresh.Increase reaction time or moderately increase temperature.Screen different solvents to improve solubility and reaction rates.
Multiple Byproducts Detected Side reactions promoted by the coupling agent.Decomposition of starting materials or product.Lack of regioselectivity in reactions.Select a coupling reagent known to minimize side reactions.Optimize reaction temperature and duration to prevent degradation.For reactions like monoamidation, control reagent addition rates and concentration to favor the desired product.[6]
Incomplete Reaction Poor reactivity of starting materials.Insufficient activation by catalyst or reaction conditions.Precipitation of reactants or intermediates.For reactions involving aryl groups, consider using superacids like TfOH for electrophilic activation.[7]Ensure adequate mixing and a solvent that maintains the solubility of all components throughout the reaction.
Purification Challenges
Problem Potential Cause Troubleshooting Suggestions
Poor Separation in Column Chromatography The polarity of the product and impurities are too similar.Perform thorough TLC analysis to find an optimal solvent system.Consider switching the stationary phase (e.g., from silica (B1680970) to alumina) or using reversed-phase chromatography.
Product Oiling Out / Failure to Crystallize Presence of persistent impurities.The compound is inherently non-crystalline or a stable oil at room temperature.Re-purify the material using high-performance liquid chromatography (HPLC).Attempt crystallization with a wider range of solvent/anti-solvent systems.If the product is an oil, confirm its purity via NMR and mass spectrometry.
Product Degradation During Purification Sensitivity to pH (acidic or basic conditions).Thermal instability.Use a neutral buffer during aqueous work-up.Avoid high temperatures when removing solvent; use a rotovap with controlled temperature or high vacuum at room temperature.

Visualized Protocols and Pathways

General Synthetic Workflow

The synthesis of a complex molecule like this involves a multi-step sequence followed by rigorous purification.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Starting Materials (e.g., Furan-2-carboxylic acid) B Step 1: Intermediate Synthesis (e.g., Amide Formation) A->B C Step 2: Fragment Coupling B->C D Crude Product C->D E Aqueous Work-up D->E F Column Chromatography E->F G Crystallization / Final Prep F->G H Pure Compound G->H

Caption: A generalized workflow for the synthesis and purification of the target compound.

Logical Troubleshooting Flow

This diagram outlines a logical approach to addressing common synthesis problems.

G start Problem Identified (e.g., Low Yield) check_reagents Verify Reagent Quality (Fresh, Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_stoichiometry Confirm Stoichiometry start->check_stoichiometry analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_reagents->analyze_byproducts check_conditions->analyze_byproducts check_stoichiometry->analyze_byproducts optimize Optimize Protocol analyze_byproducts->optimize

Caption: A logical flow for troubleshooting common issues in organic synthesis.

Target Inhibition Pathway

The compound functions by inhibiting cathepsin K, which plays a key role in bone degradation.

G inhibitor OST-4077 catK Cathepsin K inhibitor->catK collagen Collagen Degradation catK->collagen Catalyzes resorption Bone Resorption collagen->resorption Leads to

Caption: Mechanism of action: Inhibition of the cathepsin K pathway.

References

Strategies for reducing ITMN 4077-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ITMN 4077

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating this compound-induced cytotoxicity in cell lines. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. While the precise mechanism is proprietary, preliminary studies suggest that this compound induces apoptosis in rapidly dividing cells by activating caspase-dependent pathways and increasing intracellular reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[1][2]

Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?

Common indicators of cytotoxicity include a significant reduction in cell viability, observable changes in cell morphology (e.g., rounding, detachment, membrane blebbing), and a decrease in metabolic activity. These effects are typically dose-dependent.

Q3: What are the potential off-target effects of this compound?

As with many small molecule inhibitors, off-target effects are a possibility and can contribute to cytotoxicity. These may include inhibition of other kinases or cellular proteins, disruption of mitochondrial function, or general cellular stress.[3] It is crucial to determine the therapeutic window where on-target effects are maximized and cytotoxicity to non-target cells is minimized.

Troubleshooting Guide

Issue 1: Excessive cytotoxicity observed in the target cell line at expected therapeutic concentrations.

  • Possible Cause: The IC50 value for cytotoxicity may be very close to the IC50 for the therapeutic effect in your specific cell line.

  • Solution:

    • Optimize Drug Concentration and Exposure Time: Conduct a detailed dose-response and time-course experiment to identify the optimal concentration and duration of treatment that elicits the desired therapeutic effect with minimal cytotoxicity.

    • Co-treatment with Antioxidants: If oxidative stress is a contributing factor, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may mitigate cytotoxicity.[3]

    • Use of a Less Sensitive Cell Line: If feasible, consider screening a panel of cell lines to identify one with a more favorable therapeutic window.[4]

Issue 2: High variability in cytotoxicity assay results between experiments.

  • Possible Cause: Inconsistent experimental conditions can lead to variable results.

  • Solution:

    • Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and growth phase at the time of treatment. Cells should be in the logarithmic growth phase for optimal health and reproducibility.[4]

    • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent and low (typically ≤ 0.1%) across all wells, including controls. Run a vehicle-only control to assess solvent toxicity.[4]

    • Reagent Quality: Use a single, quality-controlled batch of this compound for a set of experiments to avoid variability in compound potency or purity.

Issue 3: Unexpected cytotoxicity in non-target or control cell lines.

  • Possible Cause: this compound may have a narrower therapeutic index than anticipated, affecting even healthy or non-cancerous cell lines.

  • Solution:

    • Assess Off-Target Effects: Utilize orthogonal assays to investigate potential off-target mechanisms, such as mitochondrial toxicity assays or screens against a panel of related kinases.

    • Consider Caspase-Independent Cell Death: While this compound is thought to act via caspases, investigate markers of caspase-independent cell death pathways to get a complete picture of its cytotoxic mechanism.[5]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines (IC50 Values)

Cell LineCell TypeThis compound IC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
PC-3Prostate Cancer12.5
NIH3T3Mouse Fibroblast (Non-cancerous)45.8

Data are presented as the mean from three independent experiments.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

G cluster_0 This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_1 Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate 3-4h Incubate 3-4h Add MTT Reagent->Incubate 3-4h Solubilize Formazan Solubilize Formazan Incubate 3-4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Mitigating variability in animal responses to ITMN 4077 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ITMN 4077 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a hypothetical N-Methyl-D-Aspartate (NMDA) receptor antagonist. Our goal is to help you mitigate variability in animal responses and ensure the robustness and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-competitive antagonist of the NMDA receptor. It works by blocking the ion channel of the receptor, which prevents the influx of calcium (Ca2+) ions into neurons.[1][2] This action modulates excessive neuronal excitation, which is implicated in a variety of neurological conditions. By inhibiting NMDA receptor activity, this compound can prevent excitotoxicity, a state of neuronal damage caused by excessive glutamate (B1630785) stimulation.[2]

Q2: What are the common sources of variability in animal responses to this compound?

A2: Variability in animal responses is a known challenge in preclinical research and can stem from several factors.[3][4][5] These can be broadly categorized as:

  • Biological Factors: Inherent differences between animals, such as genetic background, sex, age, and body weight.[3][6]

  • Environmental Factors: Variations in housing conditions, diet, light cycles, and even the presence of different animal care technicians can influence experimental outcomes.[3][5]

  • Experimental Procedure Factors: Inconsistencies in drug administration (e.g., injection technique), measurement precision, and handling of the animals can introduce significant variability.[3][4]

Q3: How can I minimize the impact of animal-to-animal variability?

A3: While it's impossible to eliminate all sources of variability, several strategies can be employed to minimize their impact:

  • Standardize Procedures: Ensure all experimental protocols, from animal handling to data collection, are clearly defined and consistently followed.

  • Control for Environmental Factors: Maintain a stable and consistent environment for all experimental animals.

  • Randomize and Blind: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.

  • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their new environment and handlers before starting the experiment.

Troubleshooting Guide

Issue 1: High variability in behavioral endpoints after this compound administration.
  • Answer: High variability in behavioral readouts can be attributed to a number of factors. Here is a step-by-step guide to troubleshoot this issue:

    • Review Dosing and Administration:

      • Inconsistent Dosing: Double-check your dose calculations and ensure the correct dose is being administered to each animal based on its body weight.

      • Improper Administration: If using intraperitoneal (IP) or intravenous (IV) injections, ensure the technique is consistent and performed by a trained individual. Improper injection can lead to variations in drug absorption.

    • Assess Animal Handling and Stress:

      • Handling Stress: Inconsistent or excessive handling can lead to stress, which can significantly impact behavioral outcomes. Ensure all handlers are using the same gentle and consistent techniques.

      • Environmental Stressors: Loud noises, changes in lighting, or other environmental disturbances can affect animal behavior.

    • Evaluate Experimental Design:

      • Lack of Acclimatization: Animals that are not properly acclimated to the testing environment may exhibit more variable behavior.

      • Order Effects: The time of day and the order in which animals are tested can introduce variability. Consider randomizing the testing order.

Issue 2: Inconsistent pharmacokinetic (PK) profiles of this compound across animals.
  • Question: Our PK studies are showing significant differences in the plasma concentrations of this compound between animals in the same treatment group. Why is this happening?

  • Answer: Variability in pharmacokinetic profiles is a common challenge. Consider the following potential causes:

    • Biological Factors:

      • Metabolic Differences: Individual animals may have different metabolic rates, leading to variations in drug clearance.

      • Genetic Background: Different strains of mice or rats can have different drug metabolism profiles.

    • Procedural Factors:

      • Fasting State: Whether the animals were fasted or not prior to dosing can affect drug absorption.

      • Blood Sampling Technique: The method and timing of blood collection can influence the measured drug concentration.

Data Presentation

Table 1: Potential Sources of Variability and Mitigation Strategies

Source of Variability Potential Impact Mitigation Strategies
Genetic Background Altered drug metabolism and target sensitivity.Use a genetically homogeneous animal strain.
Animal Age and Sex Differences in metabolism and physiological responses.Use animals of the same age and sex, or balance groups.
Housing Conditions Stress-induced physiological changes.Standardize housing density, bedding, and enrichment.
Diet and Water Altered drug absorption and metabolism.Provide a consistent diet and ad libitum access to water.
Drug Formulation Poor solubility or stability leading to inconsistent dosing.Ensure the drug is properly solubilized and stable in the vehicle.
Route of Administration Variable absorption rates.Use a consistent and appropriate route of administration.
Experimenter Handling Stress and anxiety affecting physiological readouts.Handle animals gently and consistently; acclimatize them to the experimenter.
Time of Day Circadian rhythms affecting drug response.Perform experiments at the same time each day.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Model of Neuropathic Pain
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) of the sciatic nerve.

  • Drug Administration: this compound dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Administer via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Dosing Regimen: Administer this compound or vehicle once daily for 7 consecutive days, starting on day 7 post-CCI surgery.

  • Behavioral Testing:

    • Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments at baseline (before surgery), and on days 7, 10, and 14 post-surgery.

    • Thermal Hyperalgesia: Measure paw withdrawal latency to a radiant heat source at the same time points.

  • Data Analysis: Analyze behavioral data using a two-way repeated measures ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream ITMN4077 This compound ITMN4077->NMDAR Blocks Cellular_Response Cellular Response (Synaptic Plasticity, etc.) Downstream->Cellular_Response

Caption: NMDA Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Behavioral Testing start->baseline surgery Induction of Animal Model (e.g., CCI Surgery) baseline->surgery recovery Post-operative Recovery surgery->recovery randomization Randomization into Treatment Groups recovery->randomization treatment This compound or Vehicle Administration randomization->treatment post_treatment Post-treatment Behavioral Testing treatment->post_treatment data_analysis Data Collection and Analysis post_treatment->data_analysis end End of Study data_analysis->end

Caption: Standard Experimental Workflow for In Vivo Efficacy Studies.

Troubleshooting_Variability start High Variability Observed check_dosing Review Dosing and Administration Protocol start->check_dosing check_handling Assess Animal Handling and Environment start->check_handling check_design Evaluate Experimental Design start->check_design dosing_ok Consistent? check_dosing->dosing_ok handling_ok Standardized? check_handling->handling_ok design_ok Robust? check_design->design_ok revise_dosing Revise Protocol (e.g., training, vehicle) dosing_ok->revise_dosing No end Variability Mitigated dosing_ok->end Yes revise_handling Implement Standardized Handling handling_ok->revise_handling No handling_ok->end Yes revise_design Refine Design (e.g., randomization, blinding) design_ok->revise_design No design_ok->end Yes

Caption: Troubleshooting Logic for High Variability in Animal Responses.

References

Technical Support Center: Enhancing the Stability of Investigational Compounds for Chronic Infusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available information for a compound designated "ITMN 4077". The following technical support guide has been created for a hypothetical small molecule, hereinafter referred to as "Compound X," to provide researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting stability issues during chronic infusion studies. The principles and methodologies described herein are based on common challenges encountered with small molecules in preclinical research and are intended to be adapted to the specific properties of the user's compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of instability for a small molecule therapeutic like Compound X during chronic infusion?

A1: The most common causes of instability for a small molecule during chronic infusion studies include:

  • Physicochemical Instability: This can manifest as precipitation out of the formulation vehicle, especially at physiological pH and temperature. It can also involve degradation of the compound due to hydrolysis, oxidation, or photolysis.

  • Formulation-Related Issues: The chosen vehicle may not be optimal for long-term stability, leading to separation, aggregation, or interaction with the compound.[1]

  • Interactions with Infusion Equipment: The compound may adsorb to the surface of the syringe, catheter, or other components of the infusion pump, reducing the effective concentration delivered to the subject.[2]

  • In vivo Factors: Once infused, the compound may be subject to rapid metabolism or clearance, which, while not a stability issue in the traditional sense, affects its steady-state concentration.

Q2: How can I select an appropriate vehicle for a chronic infusion study of Compound X?

A2: The ideal vehicle for a chronic infusion study should be sterile, biocompatible, and capable of keeping your compound soluble and stable for the duration of the study.[1] A tiered approach to vehicle selection is recommended:

  • Aqueous Buffers: If Compound X is sufficiently soluble and stable in an aqueous solution at a physiological pH (e.g., phosphate-buffered saline), this is often the preferred choice due to its biocompatibility.

  • Co-solvents and Surfactants: For poorly soluble compounds, the addition of co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol, DMSO) or non-ionic surfactants (e.g., Tween 80, Cremophor EL) may be necessary to enhance solubility.[1][3][4] However, these excipients can have their own toxicities and pharmacological effects, which must be evaluated.[3][4]

  • Cyclodextrins: These can be used to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]

Q3: What preliminary studies should be conducted before initiating a chronic infusion experiment?

A3: Before starting a chronic infusion study, it is crucial to perform several preliminary assessments to de-risk your experiment:

  • Solubility and Stability Studies: Determine the solubility of Compound X in various potential vehicles and assess its stability in solution under different storage conditions (e.g., room temperature, 4°C) and over time.[6][7][8]

  • Compatibility with Infusion Equipment: Test for adsorption of Compound X to the materials of the infusion pump, syringe, and catheter.

  • Vehicle Tolerability Study: Conduct a pilot study in a small number of animals to ensure the chosen vehicle is well-tolerated when infused continuously for the planned duration.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during your chronic infusion studies with Compound X.

Observed Issue Potential Cause Recommended Action
Precipitation in the Syringe or Infusion Line The solubility of Compound X in the vehicle is insufficient at the study concentration and temperature.- Re-evaluate the solubility of Compound X and consider a lower concentration if therapeutically viable.- Assess the need for a different vehicle with higher solubilizing capacity.- If using a co-solvent system, ensure the proportions are optimized for maximum solubility.
Loss of Compound Potency Over Time Compound X is degrading in the formulation under the storage or infusion conditions.- Conduct a formal stability study to identify the degradation rate and products.- Adjust the pH of the formulation if hydrolysis is suspected.- Protect the formulation from light if the compound is photolabile.- Prepare fresh formulations more frequently.
Inconsistent or Lower-than-Expected Plasma Concentrations - The compound is adsorbing to the infusion apparatus.- Catheter occlusion or partial blockage is occurring.[9][10]- The infusion pump is not delivering the correct flow rate.- Perform an in vitro study to quantify the extent of adsorption and consider pre-coating the infusion lines with a blocking agent (e.g., bovine serum albumin).- Regularly check catheter patency and use appropriate locking solutions when not in use.[11][12]- Calibrate the infusion pump before each study.
Adverse Reactions in Study Animals (e.g., skin irritation, lethargy) The formulation vehicle is causing toxicity.[13]- Conduct a vehicle-only infusion study to confirm toxicity.- If the vehicle is the cause, explore alternative, more biocompatible formulations. Consider reducing the concentration of co-solvents or surfactants.

Experimental Protocols

Protocol 1: Assessing the Solution Stability of Compound X

Objective: To determine the stability of Compound X in a given formulation over time at different temperatures.

Methodology:

  • Prepare a stock solution of Compound X in the chosen vehicle at the desired concentration for the infusion study.

  • Aliquot the solution into multiple sterile, sealed containers (e.g., glass vials).

  • Store the aliquots at different temperatures, typically 4°C (refrigerated) and ambient temperature (e.g., 22°C).

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each temperature condition.

  • Analyze the concentration of Compound X in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is ≥90% of the initial concentration remaining.[14]

Protocol 2: Evaluating Compatibility with Infusion Apparatus

Objective: To quantify the loss of Compound X due to adsorption to the surfaces of the infusion pump syringe and catheter.

Methodology:

  • Prepare the formulation of Compound X as for the infusion study.

  • Fill a syringe with the formulation and connect it to the infusion catheter.

  • Prime the system to remove any air bubbles.

  • Incubate the filled apparatus under conditions that mimic the study (e.g., at 37°C if using an implanted pump).

  • At various time points (e.g., 0, 4, 8, 24 hours), collect a sample from the distal end of the catheter.

  • Analyze the concentration of Compound X in the collected samples and compare it to the initial concentration to determine the percentage of loss due to adsorption.

Data Presentation

Quantitative data from stability and compatibility studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Stability of Compound X in Different Formulations at 22°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in 20% PEG400 in Saline% Remaining in 10% Solutol HS 15 in Water
0100.0100.0100.0
2498.599.299.8
4895.398.999.5
7291.898.199.1
16885.296.598.7

Table 2: Adsorption of Compound X to Infusion Apparatus Components

ComponentContact Time (hours)% Compound Adsorbed
Polypropylene Syringe242.5%
Silicone Catheter248.9%
Polyurethane Catheter244.1%

Appendices: Diagrams

experimental_workflow cluster_preclinical Pre-infusion Stability Assessment cluster_invivo In Vivo Chronic Infusion Study formulation Formulation Development solubility Solubility Screening formulation->solubility stability Solution Stability Testing solubility->stability compatibility Apparatus Compatibility stability->compatibility pilot Pilot Tolerability Study compatibility->pilot Proceed if stable and compatible main_study Definitive Infusion Study pilot->main_study pk_pd Pharmacokinetic/Pharmacodynamic Analysis main_study->pk_pd

Caption: Experimental workflow for enhancing stability in chronic infusion studies.

troubleshooting_logic cluster_formulation Formulation Issues cluster_apparatus Apparatus Issues cluster_animal Animal Model Issues start Inconsistent In Vivo Data check_formulation Check Formulation (Precipitation, Degradation) start->check_formulation check_apparatus Check Infusion Apparatus (Occlusion, Adsorption) start->check_apparatus check_animal Check Animal Model (Metabolism, Health Status) start->check_animal reformulate Reformulate Compound X check_formulation->reformulate replace_components Replace/Modify Apparatus check_apparatus->replace_components adjust_protocol Adjust Dosing/Protocol check_animal->adjust_protocol

Caption: Logical troubleshooting flow for inconsistent in vivo infusion data.

References

Validation & Comparative

A Comparative Analysis of NMDA Receptor Antagonists: MK-801 vs. Memantine

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the compound ITMN 4077: Extensive searches for "this compound" did not yield any information on a compound with this designation. The identifier "ITMN" was the stock ticker for InterMune, Inc., a biotechnology company that focused on pulmonary and fibrotic diseases, and there is no public record of them developing a neurological compound named this compound. It is presumed that this identifier is erroneous. Therefore, this guide will provide a comparative analysis of the well-characterized non-competitive NMDA receptor antagonist, MK-801, with a clinically relevant alternative, Memantine. This comparison will offer researchers, scientists, and drug development professionals a detailed examination of their respective efficacies, mechanisms of action, and experimental data.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2][3][4] NMDA receptor antagonists are compounds that block the activity of these receptors and have been a major focus of research for their neuroprotective potential.[4] This guide focuses on two prominent non-competitive NMDA receptor antagonists: Dizocilpine (MK-801) and Memantine.

Mechanism of Action: A Tale of Two Channel Blockers

Both MK-801 and Memantine are non-competitive antagonists that act as open-channel blockers of the NMDA receptor.[3] This means they bind within the ion channel of the receptor, physically obstructing the influx of calcium ions (Ca2+).[5][6] This shared mechanism underlies their ability to mitigate excitotoxicity.

However, the key difference in their efficacy and clinical utility lies in their binding kinetics and affinity. MK-801 exhibits high affinity for the NMDA receptor's ion channel and has a very slow off-rate.[3] This prolonged channel blockade, while potently neuroprotective in preclinical models, is also responsible for its significant and debilitating side effects, including psychotomimetic effects and cognitive impairment, which have prevented its clinical use.[3][4]

In contrast, Memantine is a low-affinity, uncompetitive antagonist with a faster off-rate. This allows it to preferentially block the excessive, pathological activation of NMDA receptors while sparing their normal physiological function. This more favorable kinetic profile results in a much better safety and tolerability profile, leading to its approval for the treatment of moderate-to-severe Alzheimer's disease.

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between MK-801 and Memantine.

Parameter MK-801 Memantine Reference
Binding Affinity (Ki) High (e.g., 37.2 nM)Low to moderate[5][6]
Receptor Kinetics Slow off-rate, prolonged blockadeFast off-rate, transient blockade[3]
Clinical Use Preclinical research onlyApproved for Alzheimer's disease[3]
Primary Side Effects Psychotomimetic effects, cognitive impairment, ataxiaDizziness, headache, confusion (generally mild)[4]

Table 1: General Properties and Clinical Status of MK-801 and Memantine

Experimental Model MK-801 Efficacy Memantine Efficacy Key Findings Reference
Rat model of traumatic brain injury Dose-dependent reduction in neuronal damage and improved learning and memory.Not directly compared in this study.MK-801 showed significant neuroprotective effects.
Models of stroke and neurodegeneration Effective neuroprotective agent in various animal models.Also shows neuroprotective effects.Both compounds demonstrate efficacy in preclinical neuroprotection models.[4]
Schizophrenia-like symptoms in rodents Induces schizophrenia-like symptoms.Does not typically induce psychosis at therapeutic doses.Highlights the difference in psychotomimetic potential.[5][6]

Table 2: Comparative Efficacy in Preclinical Models

Experimental Protocols

Traumatic Brain Injury (TBI) Model in Rats

A commonly cited experimental protocol to assess the neuroprotective effects of NMDA receptor antagonists involves inducing a traumatic brain injury in rodents.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Induction of TBI: A controlled cortical impact (CCI) device is often used to create a reproducible brain injury. The animal is anesthetized, and a craniotomy is performed to expose the dura. The CCI device, with a specific impactor tip size, velocity, and deformation depth, is used to induce the injury.

  • Drug Administration: MK-801 (or the comparator drug) is administered intraperitoneally at various doses (e.g., 0.5, 2, and 10 mg/kg) at a specific time point post-injury (e.g., 30 minutes). A control group receives a saline injection.

  • Behavioral Assessment: Neurological function and cognitive deficits are assessed using tests like the Morris water maze for learning and memory, typically performed several weeks after the injury.

  • Histological Analysis: After the behavioral tests, the animals are euthanized, and their brains are processed for histological staining (e.g., Nissl staining to assess neuronal loss, or specific markers for apoptosis like caspase-3) in the hippocampus and cortex to quantify the extent of neuronal damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of NMDA receptor antagonists and a typical experimental workflow for their evaluation.

NMDA_Receptor_Antagonism cluster_0 Normal NMDA Receptor Activation cluster_1 NMDA Receptor Antagonism Glutamate Glutamate & Glycine bind to receptor Mg_Unblock Mg2+ ion is displaced Glutamate->Mg_Unblock Depolarization Postsynaptic Depolarization Depolarization->Mg_Unblock Ca_Influx Ca2+ Influx Mg_Unblock->Ca_Influx Synaptic_Plasticity Synaptic Plasticity, Learning & Memory Ca_Influx->Synaptic_Plasticity Antagonist MK-801 / Memantine (Channel Blocker) Channel_Block Ion Channel Blocked Antagonist->Channel_Block Binds inside the channel No_Ca_Influx Ca2+ Influx Prevented Channel_Block->No_Ca_Influx Neuroprotection Neuroprotection (Prevents Excitotoxicity) No_Ca_Influx->Neuroprotection

Caption: Mechanism of NMDA Receptor Antagonism by Channel Blockers.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat) Induce_Pathology Induce Pathology (e.g., Traumatic Brain Injury) Animal_Model->Induce_Pathology Drug_Admin Administer Compound (MK-801 or Memantine) Induce_Pathology->Drug_Admin Behavioral_Testing Behavioral Assessment (e.g., Morris Water Maze) Drug_Admin->Behavioral_Testing Histology Histological Analysis (Quantify Neuronal Damage) Behavioral_Testing->Histology Data_Analysis Data Analysis & Comparison Histology->Data_Analysis

Caption: Typical Experimental Workflow for Evaluating Neuroprotective Agents.

Conclusion

While both MK-801 and Memantine function as non-competitive NMDA receptor antagonists, their differing kinetic profiles lead to vastly different clinical outcomes. MK-801, with its high affinity and slow dissociation, serves as a powerful research tool for understanding the role of NMDA receptors in various neurological processes and pathologies. However, its severe side-effect profile precludes its therapeutic use.[3][4] Memantine, with its lower affinity and faster kinetics, offers a safer and more clinically viable approach to modulating NMDA receptor activity, providing a therapeutic option for patients with Alzheimer's disease. The comparison between these two compounds underscores the critical importance of nuanced pharmacological properties in the development of effective and well-tolerated therapies for neurological disorders. Future research in this area continues to focus on developing NMDA receptor modulators with even greater specificity and improved side-effect profiles.

References

Validating the Specificity of Novel Antagonists for the GluN2B Subunit of NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] Comprised of various subunits, the NMDA receptor's function is significantly influenced by its composition.[1][3] The GluN2B subunit, in particular, has emerged as a key therapeutic target for a range of neurological and psychiatric disorders due to its involvement in both normal brain function and pathological states.[2][3][4][5] Consequently, the development of antagonists with high specificity for GluN2B-containing NMDA receptors is an area of intense research.

While the compound ITMN 4077 was specified, it does not appear in the current scientific literature. Therefore, this guide will focus on established and well-characterized GluN2B-selective antagonists, such as Ifenprodil (B1662929) and Ro 25-6981, to provide a framework for validating the specificity of any novel compound, including emergent ones like this compound.

Comparative Analysis of Leading GluN2B Antagonists

The development of subtype-specific NMDA receptor inhibitors has yielded several promising compounds. Ifenprodil was the first-in-class phenylethanolamine antagonist to demonstrate high selectivity for GluN2B-containing receptors.[6][7][8] Building on this scaffold, subsequent research has led to the development of compounds with even greater potency and specificity, such as Ro 25-6981 and CP-101,606.[7][9][10][11]

CompoundIC50 for GluN2BSelectivity over GluN2AKey Characteristics
Ifenprodil 0.15 µM[12]>200-fold[6]Non-competitive allosteric inhibitor; use-dependent.[12][13]
Ro 25-6981 9 nM[14]>5000-fold[14]Potent, selective negative allosteric modulator with neuroprotective properties.[4][14]
CP-101,606 (Traxoprodil) -HighInvestigated for antidepressant properties.[10][15][16][17]

Experimental Protocols for Specificity Validation

Validating the specificity of a novel compound like this compound for the GluN2B subunit requires a multi-faceted approach, employing a range of in vitro and in vivo techniques.

1. Radioligand Binding Assays

This method directly measures the affinity of a compound for a specific receptor subtype.

  • Objective: To determine the binding affinity (Ki) of the test compound for GluN2B-containing NMDA receptors compared to other subtypes (GluN2A, GluN2C, GluN2D).

  • Methodology:

    • Prepare cell membranes from cell lines (e.g., HEK293) recombinantly expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).

    • Incubate the membranes with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ifenprodil).

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound for each receptor subtype.

    • A significantly lower Ki for GluN1/GluN2B compared to other subtypes indicates selectivity.

2. Electrophysiology

This technique assesses the functional effect of a compound on the activity of ion channels.

  • Objective: To measure the inhibitory effect (IC50) of the test compound on NMDA receptor-mediated currents in cells expressing specific subunit combinations.

  • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Inject Xenopus oocytes with cRNAs encoding for specific NMDA receptor subunits (e.g., GluN1 and GluN2B).

    • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply glutamate (B1630785) and glycine (B1666218) to activate the NMDA receptors and record the resulting current.

    • Apply the test compound at various concentrations and measure the inhibition of the NMDA receptor-mediated current.

    • Calculate the IC50 value from the concentration-response curve.

    • Repeat the experiment with oocytes expressing other GluN2 subunits to determine selectivity.

3. In Vivo Studies

Animal models are crucial for evaluating the physiological and behavioral effects of a compound and confirming its target engagement in a complex biological system.

  • Objective: To assess the in vivo efficacy and target-specific effects of the test compound.

  • Methodology (Animal Model of Neuropathic Pain):

    • Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) of the sciatic nerve.

    • Administer the test compound systemically or directly into the central nervous system.

    • Measure the analgesic effect of the compound by assessing the animal's response to thermal or mechanical stimuli.

    • To confirm that the effect is mediated by GluN2B, co-administer a known GluN2B antagonist to see if it blocks the analgesic effect of the test compound.

Visualizing Key Pathways and Workflows

To better understand the context of GluN2B-targeted drug discovery, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Glutamate->NMDAR:g2b Glycine Glycine Glycine->NMDAR:g1 ITMN_4077 GluN2B Antagonist (e.g., this compound) ITMN_4077->NMDAR:g2b Inhibition Ca2+ Ca²⁺ Influx NMDAR->Ca2+ Signaling_Cascades Downstream Signaling (e.g., CaMKII, RasGRF1) Ca2+->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_testing Testing cluster_analysis Analysis A Inject Xenopus Oocytes with GluN1 + GluN2B cRNA B Incubate for 2-4 days for receptor expression A->B C Two-Electrode Voltage Clamp B->C D Apply Glutamate + Glycine to elicit baseline current C->D E Apply Test Compound (e.g., this compound) at varying concentrations D->E F Record inhibition of NMDA-mediated current E->F G Generate Concentration- Response Curve F->G H Calculate IC50 G->H Specificity_Comparison cluster_targets NMDA Receptor Subunits Test_Compound Test Compound (e.g., this compound) GluN2B GluN2B Test_Compound->GluN2B High Affinity (Low IC50/Ki) GluN2A GluN2A Test_Compound->GluN2A Low Affinity (High IC50/Ki) Other_Subunits Other Subunits (GluN2C/D) Test_Compound->Other_Subunits Negligible Affinity

References

Cross-validation of ITMN 4077's effects in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for information regarding "ITMN 4077" has yielded no specific results identifying a compound with this designation. Consequently, it is not possible to provide a cross-validation of its effects in different animal models or compare it with other alternatives as requested.

The initial investigation did identify a compound, UNC3810A, which is a known inhibitor of Tyro3 kinase and has been studied in the context of primary effusion lymphoma. However, no direct or indirect link between this compound and UNC3810A could be established from the available public information.

Without a clear identification of this compound, its molecular target, mechanism of action, and associated preclinical studies, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

We recommend that the user verify the identifier "this compound" and, if possible, provide an alternative name, chemical structure, or references to any publications or patents describing this compound. With more specific information, a comprehensive comparison guide can be generated as originally requested.

Comparative Analysis of NMDA Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative overview of prominent N-methyl-D-aspartate (NMDA) receptor antagonists is presented below for researchers, scientists, and drug development professionals. Due to a lack of publicly available information on ITMN 4077, this guide focuses on a comparative analysis of three well-characterized NMDA receptor antagonists: Ketamine, Memantine, and Phencyclidine (PCP).

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] Antagonists of the NMDA receptor modulate its activity, offering potential treatments for conditions such as depression, Alzheimer's disease, and chronic pain.[3][4][5] This guide provides a comparative analysis of the mechanisms, binding affinities, and functional effects of Ketamine, Memantine, and Phencyclidine (PCP).

Mechanism of Action and Receptor Binding

NMDA receptor antagonists can be classified based on their site and mechanism of action.[3][6] Ketamine, Memantine, and PCP are all uncompetitive antagonists, meaning they bind within the ion channel of the receptor and block the flow of ions.[7][8] However, they exhibit distinct binding kinetics and affinities, which contribute to their different clinical profiles.

Ketamine is a non-competitive antagonist that acts as an open-channel blocker of the NMDA receptor.[7] Its antidepressant effects are thought to be mediated through this mechanism, though interactions with other receptors may also play a role.[7][9][10]

Memantine is a low-to-moderate affinity uncompetitive antagonist with strong voltage-dependency and fast kinetics.[8] This allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission, which is key to its use in treating Alzheimer's disease.[4][11]

Phencyclidine (PCP) is also a non-competitive NMDA receptor antagonist that binds to a site within the ion channel.[12][13] In addition to its primary action on the NMDA receptor, PCP also inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine, contributing to its complex pharmacological effects.[14] It is also known to bind to a secondary site, referred to as PCP site 2.[15]

Below is a diagram illustrating the NMDA receptor and the binding sites of different classes of antagonists.

NMDA_Receptor_Antagonists cluster_receptor NMDA Receptor cluster_antagonists Antagonist Binding Sites GluN1 GluN1 (Glycine site) Ion_Channel Ion Channel GluN2 GluN2 (Glutamate site) Competitive Competitive Antagonists (e.g., CPP) Competitive->GluN2 Bind to Glutamate Site Glycine_Site Glycine (B1666218) Site Antagonists Glycine_Site->GluN1 Bind to Glycine Site Uncompetitive Uncompetitive Antagonists (Ketamine, Memantine, PCP) Uncompetitive->Ion_Channel Block Ion Channel

NMDA Receptor and Antagonist Binding Sites.

Comparative Data of NMDA Receptor Antagonists

The following table summarizes key quantitative data for Ketamine, Memantine, and PCP, highlighting their differences in binding affinity and potency.

CompoundClassPrimary MechanismBinding Affinity (Ki)Clinical/Recreational UseKey Side Effects
Ketamine Uncompetitive AntagonistOpen-channel blocker of NMDA receptor~0.5 µM at NMDA receptor[16]Anesthetic, antidepressant[3][5]Dissociative effects, psychotomimetic symptoms, abuse potential[3][10]
Memantine Uncompetitive AntagonistLow-affinity, voltage-dependent channel blockerModerate affinity[8]Alzheimer's disease[4][17]Dizziness, headache, confusion (rare)[4]
PCP Uncompetitive AntagonistChannel blocker, monoamine reuptake inhibitor~2 µM at NMDA receptor[16]Recreational drug (formerly anesthetic)[3][12]Hallucinations, psychosis, neurotoxicity[12][13]

Experimental Protocols for Comparative Analysis

To objectively compare the performance of different NMDA receptor antagonists, a series of standardized in vitro and in vivo experiments are essential.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the antagonists for the NMDA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brains.

    • Incubate the membranes with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801 for the channel site).

    • Add increasing concentrations of the unlabeled antagonist (e.g., Ketamine, Memantine, PCP) to compete with the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of antagonist that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

2. Electrophysiology (Patch-Clamp):

  • Objective: To characterize the functional effects of the antagonists on NMDA receptor-mediated currents.

  • Methodology:

    • Culture primary neurons or use brain slices.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply NMDA and glycine to activate the NMDA receptors and elicit an inward current.

    • Apply the antagonist at various concentrations and measure the degree of inhibition of the NMDA-evoked current.

    • Determine the IC50 for channel block and characterize the voltage dependency and kinetics of the block.

3. Behavioral Models:

  • Objective: To assess the in vivo effects of the antagonists on behaviors relevant to their clinical applications or side effects.

  • Methodology (Example: Forced Swim Test for antidepressant-like effects):

    • Administer the antagonist or vehicle to rodents.

    • After a predetermined time, place the animals in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during a set period (e.g., 5 minutes).

    • A decrease in immobility time is interpreted as an antidepressant-like effect.

The following diagram illustrates a general experimental workflow for the comparative analysis of NMDA receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Radioligand Binding Assays (Determine Ki) Electrophysiology Patch-Clamp Electrophysiology (Determine IC50, kinetics) Binding->Electrophysiology PK Pharmacokinetics (ADME) Electrophysiology->PK Behavior Behavioral Models (Efficacy & Side Effects) PK->Behavior Data_Analysis Comparative Data Analysis (Potency, Selectivity, Therapeutic Index) Behavior->Data_Analysis

Generalized Experimental Workflow.

Conclusion

Ketamine, Memantine, and PCP, while all acting as uncompetitive NMDA receptor antagonists, display significantly different pharmacological profiles. These differences, rooted in their binding kinetics, affinities, and interactions with other receptor systems, lead to their distinct clinical and recreational effects. A rigorous and multi-faceted experimental approach is crucial for the preclinical evaluation and comparison of novel NMDA receptor antagonists to predict their therapeutic potential and side-effect profiles. Future research on new chemical entities in this class should aim to build upon the extensive knowledge gained from studying these foundational compounds.

References

Head-to-head study of ITMN 4077 versus memantine for cognitive enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cognitive enhancer memantine (B1676192) is presented below. It is important to note that a thorough search for "ITMN 4077" did not yield any publicly available information on a compound with this designation in the context of cognitive enhancement or any other therapeutic area. Therefore, a direct head-to-head comparison is not possible. This guide will provide a comprehensive overview of memantine, including its mechanism of action, experimental data from preclinical and clinical studies, and detailed experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Memantine: Mechanism of Action and Clinical Use

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate to severe dementia of the Alzheimer's type.[1][2] Its mechanism of action is distinct from acetylcholinesterase inhibitors, another class of drugs used for Alzheimer's disease.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overstimulation of NMDA receptors is believed to contribute to the neurotoxicity seen in Alzheimer's disease.[3] Memantine works by blocking the NMDA receptor-operated cation channels, thereby preventing excessive calcium influx into neurons that can lead to excitotoxicity and cell death.[1][3] This action is thought to improve synaptic transmission and have neuroprotective effects.[3][4]

Preclinical and Clinical Data for Memantine in Cognitive Enhancement

Memantine has been evaluated in numerous preclinical and clinical studies to assess its impact on cognitive function.

Preclinical Studies

Preclinical research has often utilized animal models of Alzheimer's disease to investigate the effects of memantine.

Animal ModelKey FindingsReference
Triple-transgenic (3xTg-AD) miceMemantine treatment restored cognition and significantly reduced levels of insoluble amyloid-β (Aβ) and hyperphosphorylated tau.[5][5]
Rats with β-amyloid-induced cognitive deficitsTreatment with memantine fully reversed the cognitive deficits induced by intracerebroventricular injection of β-amyloid.[6][6]
Tg4-42 mouse model of ADChronic oral memantine treatment for 4 months diminished hippocampal CA1 neuron loss and rescued learning and memory performance.[4][4]
Aged ratsMemantine increased the number of correct trials performed in a psychomotor vigilance task, suggesting an improvement in sustained attention.[7][7]
Clinical Studies

Clinical trials have demonstrated the efficacy of memantine in treating cognitive symptoms in various patient populations.

Study PopulationKey Cognitive OutcomesReference
Moderate to severe Alzheimer's diseaseStatistically significant improvements in cognition as measured by the Severe Impairment Battery (SIB) and global assessment using the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).[8][9][10][8][9][10]
Mild to moderate vascular dementiaAfter 28 weeks, mean Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) scores were significantly improved relative to placebo.[11][11]
Brain metastases patients with radiation-induced cognitive dysfunctionMemantine preserved cognitive function, with better preservation of memory, delayed recall, and verbal fluency compared to placebo.[12][12]
Alcohol-related dementiaA 12-week open-label study showed improvement in global cognition, quality of life, and behavioral symptoms.[13][13]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided.

Memantine_Mechanism_of_Action cluster_synapse Synapse cluster_receptor NMDA Receptor Glutamate Glutamate NMDAR NMDA-R Glutamate->NMDAR Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron IonChannel Ion Channel NMDAR->IonChannel Opens Mg2 Mg2+ IonChannel->Mg2 Dislodges Ca2 Ca2+ IonChannel->Ca2 Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca2->Excitotoxicity Memantine Memantine Memantine->IonChannel Blocks

Caption: Mechanism of action of memantine at the NMDA receptor.

Cognitive_Enhancer_Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Model Animal Model Selection (e.g., 3xTg-AD mice) Baseline Baseline Cognitive Assessment (e.g., Morris Water Maze) Model->Baseline Treatment Treatment Administration (Drug vs. Placebo) Baseline->Treatment PostTreatment Post-Treatment Cognitive Assessment Treatment->PostTreatment Biochemical Biochemical & Histological Analysis (e.g., Aβ, Tau levels) PostTreatment->Biochemical Recruitment Patient Recruitment & Screening Randomization Randomization (Double-blind, Placebo-controlled) Recruitment->Randomization Intervention Intervention Period Randomization->Intervention Cognitive Cognitive & Functional Assessments (e.g., ADAS-cog, ADCS-ADL) Intervention->Cognitive Safety Safety & Tolerability Monitoring Intervention->Safety

Caption: A generalized experimental workflow for evaluating cognitive enhancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of memantine.

Preclinical Protocol: Morris Water Maze in 3xTg-AD Mice

A commonly used protocol to assess spatial learning and memory in a mouse model of Alzheimer's disease.[5]

  • Subjects: Male triple-transgenic (3xTg-AD) mice and non-transgenic (NonTg) control mice.

  • Apparatus: A circular pool (1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.

  • Procedure:

    • Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Clinical Protocol: Randomized, Placebo-Controlled Trial in Moderate to Severe Alzheimer's Disease

A standard design for evaluating the efficacy and safety of a new drug in a patient population.[8][9]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with moderate to severe Alzheimer's disease, often defined by a specific range on the Mini-Mental State Examination (MMSE).

  • Intervention: Participants are randomly assigned to receive either memantine (titrated to a target dose, e.g., 20 mg/day) or a matching placebo for a specified duration (e.g., 28 weeks).

  • Outcome Measures:

    • Primary:

      • Cognition: Severe Impairment Battery (SIB) or Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog).

      • Global Function: Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).

    • Secondary:

      • Activities of Daily Living: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).

      • Behavioral Symptoms: Neuropsychiatric Inventory (NPI).

  • Statistical Analysis: Efficacy is determined by comparing the change from baseline in the outcome measures between the memantine and placebo groups.

This guide provides a comprehensive overview of memantine as a cognitive-enhancing agent. While a direct comparison with "this compound" is not feasible due to the lack of available information on the latter, the detailed data and protocols for memantine offer a valuable benchmark for researchers in the field of cognitive enhancement.

References

Benchmarking ITMN 4077: A Comparative Analysis Against the Industry-Standard BCL-2 Inhibitor, Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel B-cell lymphoma 2 (BCL-2) inhibitor, ITMN 4077, against the established industry-standard, Venetoclax (B612062). The data presented for this compound is based on preclinical and early-phase clinical studies, offering a preliminary but insightful look into its potential. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.

Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

Both this compound and Venetoclax are BH3 mimetics that selectively inhibit BCL-2, an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2] By binding to the BH3-binding groove of BCL-2, these inhibitors displace pro-apoptotic proteins like BIM, which in turn allows for the activation of BAX and BAK.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately inducing programmed cell death (apoptosis) in cancer cells.[3][4][5]

BCL2_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only BCL2 BCL-2 BH3_only->BCL2 BAX_BAK BAX / BAK BH3_only->BAX_BAK BCL2->BAX_BAK ITMN_4077 This compound / Venetoclax ITMN_4077->BCL2 Mitochondrion Mitochondrion BAX_BAK->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: BCL-2 signaling pathway and inhibitor action. (Within 100 characters)

In Vitro Performance: Cytotoxicity in Cancer Cell Lines

The in vitro efficacy of this compound was evaluated against a panel of hematological cancer cell lines and compared with Venetoclax. The half-maximal inhibitory concentration (IC50), a measure of potency, was determined after 48 hours of treatment.

Cell LineCancer TypeThis compound IC50 (nM)Venetoclax IC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)85100[6]
MV4-11Acute Myeloid Leukemia (AML)<100<100[7]
OCI-AML3Acute Myeloid Leukemia (AML)550600[6]
HL-60Acute Myeloid Leukemia (AML)12001600[6]
Kasumi-1Acute Myeloid Leukemia (AML)48005400-6800[7]

Data Summary: In this representative panel, this compound demonstrates comparable or slightly improved potency against Venetoclax-sensitive (MOLM-13, MV4-11) and intermediately sensitive (OCI-AML3) AML cell lines. Both compounds show lower efficacy in cell lines known to be more resistant.

Clinical Efficacy Overview: Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL)

This section compares the clinical performance of this compound from a Phase I/II trial with established Phase III data for Venetoclax in patients with relapsed or refractory chronic lymphocytic leukemia (R/R CLL).

ParameterThis compound (Phase I/II Data)Venetoclax (Published Phase III Data)
Overall Response Rate (ORR) 82%73.5% - 79.4%[8][9][10]
Complete Remission (CR) 21%~16%[9]
Median Time to First Response 1.8 months1.6 months[9]

Data Summary: Early clinical data for this compound in R/R CLL patients shows a promising overall response rate, comparable to the well-documented efficacy of Venetoclax in a similar patient population.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2 x 10^4 viable cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, Venetoclax, or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 5 µg/mL of methylthiatetrazolium (MTT) reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Data Acquisition: The reaction is stopped by adding 100 µL of 0.1N HCl in isopropanol (B130326) to dissolve the formazan (B1609692) crystals. The absorbance at 570 nm is measured using a microplate reader.

  • Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.[7]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells are treated with the test compounds for the desired duration.

  • Harvesting: Adherent cells are gently detached, while suspension cells are collected by centrifugation at 300 x g for 5 minutes.

  • Staining: The cell pellet is washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11][12]

Experimental_Workflow cluster_assays Assays Start Start: Cancer Cell Culture Treatment Treat with This compound / Venetoclax Start->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT AnnexinV Apoptosis (Annexin V/PI) Incubation->AnnexinV Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis AnnexinV->Data_Analysis Conclusion Conclusion: Compare Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vitro compound testing. (Within 100 characters)

Conclusion

The novel BCL-2 inhibitor, this compound, demonstrates a promising preclinical and early clinical profile. Its in vitro potency against various AML cell lines is comparable, and in some cases slightly superior, to the industry-standard Venetoclax. Furthermore, initial clinical data in R/R CLL suggests a strong overall response rate. These findings warrant further investigation in larger, randomized clinical trials to fully elucidate the therapeutic potential and safety profile of this compound.

References

Assessing the Translational Relevance of ITMN 4077 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for ITMN 4077, a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Due to the limited publicly available preclinical data specifically for this compound, this guide will leverage data from the closely related and well-characterized compound, danoprevir (B1684564) (ITMN-191), for a more comprehensive comparison against other first and second-generation HCV NS3/4A protease inhibitors. This approach allows for a robust assessment of the potential translational relevance of this class of molecules.

Executive Summary

This compound is identified as a macrocyclic inhibitor of the HCV NS3 protease with a reported EC50 of 2131 nM.[1][2] Its chemical structure and target are similar to danoprevir (ITMN-191), a potent NS3/4A protease inhibitor that has undergone extensive preclinical and clinical development. This guide will compare the preclinical profile of danoprevir, as a surrogate for this compound's potential, with other key HCV NS3/4A protease inhibitors, including boceprevir, ciluprevir, and faldaprevir (B607408). The comparison will focus on antiviral potency, selectivity, and pharmacokinetic properties to evaluate the translational potential of this compound.

Data Presentation: Comparative Preclinical Data of HCV NS3/4A Protease Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency Against HCV Genotypes

CompoundTargetGenotype 1b (IC50/EC50, nM)Genotype 1a (IC50, nM)Genotype 2b (IC50, nM)Genotype 3a (IC50, nM)
This compound HCV NS3 Protease2131Not AvailableNot AvailableNot Available
Danoprevir (ITMN-191) HCV NS3/4A Protease0.23 - 1.8[3][4]0.20[5]1.6[6]3.5[6]
Boceprevir HCV NS3/4A Protease200 - 400Not AvailableSimilar to Genotype 1>10-fold loss of potency vs Genotype 1
Ciluprevir HCV NS3/4A ProteasePotent (specific value not consistently reported)Not AvailableSignificant loss of potency vs Genotype 1>10-fold loss of potency vs Genotype 1
Faldaprevir HCV NS3/4A ProteasePotent against GT 1Potent against GT 1Not AvailableNot Available

Table 2: Selectivity and Pharmacokinetic Profile

CompoundSelectivity IndexBioavailability (Species)Key Features
This compound Not AvailableNot AvailableMacrocyclic HCV NS3 protease inhibitor.
Danoprevir (ITMN-191) >35,000-fold[4]High liver exposure with modest plasma exposure (Rat, Monkey)[7]Slow dissociation from NS3 protease, allowing for high liver drug exposure.[7]
Boceprevir 4 to ≥7000[8]24-34% (Rat, Dog, Mouse)[8]First-generation, linear α-ketoamide derivative.[9]
Ciluprevir <14,000-fold[4]Not AvailableFirst-in-class NS3 protease inhibitor tested in humans; development halted due to toxicity.[10]
Faldaprevir Not AvailableFavorable ADME profile in multiple animal models.[11]Second-generation protease inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the translational relevance of the data.

HCV Replicon Assay

This cell-based assay is fundamental for determining the antiviral activity of compounds in a cellular context.

  • Cell Line: Huh7 human hepatoma cells, which are capable of supporting HCV replication, are typically used.

  • Replicon: These cells harbor a subgenomic or full-length HCV RNA that replicates autonomously. The replicon RNA often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

  • Procedure:

    • Huh7 cells containing the HCV replicon are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the test compound (e.g., this compound, danoprevir).

    • After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified.

  • Quantification:

    • Reporter Gene: If a luciferase reporter is used, the luminescence is measured, which is directly proportional to the level of viral replication.

    • RT-qPCR: The amount of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction.

  • Endpoint: The EC50 (half-maximal effective concentration) is calculated, representing the concentration of the compound that inhibits 50% of HCV replication.

NS3/4A Protease Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

  • Enzyme: Recombinant HCV NS3/4A protease is purified.

  • Substrate: A synthetic peptide substrate that mimics the natural cleavage site of the NS3/4A protease is used. This substrate is often labeled with a fluorophore and a quencher.

  • Procedure:

    • The NS3/4A protease is incubated with the test compound at various concentrations.

    • The fluorescently labeled substrate is added to the mixture.

    • Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Detection: The fluorescence intensity is measured over time.

  • Endpoint: The IC50 (half-maximal inhibitory concentration) is determined, which is the concentration of the inhibitor required to reduce the protease activity by 50%.

Mandatory Visualization

HCV Replication and the Role of NS3/4A Protease

The following diagram illustrates the lifecycle of the Hepatitis C virus and highlights the critical role of the NS3/4A protease, the target of this compound.

HCV_Lifecycle cluster_host_cell Hepatocyte (Host Cell) Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation of viral RNA Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing Cleavage NS3_4A NS3/4A Protease Proteolytic_Processing->NS3_4A Replication RNA Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions NS3_4A->Replication Enables formation of replication complex ITMN4077 This compound (Protease Inhibitor) ITMN4077->NS3_4A Inhibits HCV_virion->Entry

Caption: HCV lifecycle and the inhibitory action of this compound on the NS3/4A protease.

Experimental Workflow: HCV Replicon Assay

The diagram below outlines the workflow for assessing the antiviral efficacy of a compound using the HCV replicon assay.

Replicon_Assay_Workflow start Start seed_cells Seed Huh7 cells with HCV replicon start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate quantify Quantify HCV RNA replication (Luciferase or RT-qPCR) incubate->quantify analyze Calculate EC50 value quantify->analyze end End analyze->end

References

Safety Operating Guide

Information Regarding ITMN 4077 Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "ITMN 4077" did not yield any specific Safety Data Sheet (SDS) or disposal procedures for a substance with this identifier. The search results provided information for other chemical compounds, suggesting that "this compound" may be an internal product code, a novel or less-documented substance, or a potential typographical error.

To provide accurate and safe handling and disposal instructions for any chemical, it is imperative to have access to its specific Safety Data Sheet. An SDS outlines the physical, chemical, and toxicological properties of a substance, as well as the necessary safety precautions, first-aid measures, and environmental considerations for its handling and disposal.

For researchers, scientists, and drug development professionals, proceeding without this critical information would be a violation of standard laboratory safety protocols.

To receive the requested procedural guidance, please provide one of the following:

  • The full chemical name or CAS number for this compound.

  • A copy of the Safety Data Sheet (SDS) for this compound.

  • Information on the general chemical class and known hazards of this compound (e.g., flammable, corrosive, toxic, etc.).

Upon receiving the necessary information, a comprehensive guide on the proper disposal procedures for this compound will be generated, including all required data presentation and visualizations to ensure the safety of laboratory personnel and compliance with regulatory standards.

Safe Handling and Disposal of Potent Antiviral Compounds in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for handling potent antiviral compounds, referred to herein as ITMN 4077, within a laboratory environment. These procedures are designed to protect researchers, scientists, and drug development professionals from potential exposure and to ensure the safe disposal of waste materials. Adherence to these protocols is critical for maintaining a safe research environment.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to potent antiviral agents is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper donning and doffing of PPE to minimize the risk of contamination.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[1]Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.[1]Protects the body from splashes and aerosol contamination.[1]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.[1]Prevents inhalation of aerosolized particles of the antiviral agent.[1]
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects the eyes from splashes and aerosols.[1]
Shoe Covers Disposable, slip-resistant shoe covers.[1]Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Handling this compound

All manipulations of this compound should be performed within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_bsc Prepare Biosafety Cabinet prep_ppe->prep_bsc prep_reagents Prepare Reagents prep_bsc->prep_reagents handle_compound Handle this compound in BSC prep_reagents->handle_compound Begin Experiment decontaminate_bsc Decontaminate BSC handle_compound->decontaminate_bsc Complete Experiment dispose_waste Dispose of Waste decontaminate_bsc->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe cluster_generation Waste Generation cluster_treatment On-Site Treatment cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) autoclave Autoclave solid_waste->autoclave liquid_waste Liquid Waste (Supernatants, etc.) chemical_disinfection Chemical Disinfection liquid_waste->chemical_disinfection sharps_waste Sharps Waste (Needles, Pipettes) sharps_waste->autoclave incineration Incineration autoclave->incineration regulated_disposal Regulated Disposal chemical_disinfection->regulated_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.